molecular formula C11H9NO3 B1356994 Methyl 4-hydroxyquinoline-6-carboxylate CAS No. 948571-56-0

Methyl 4-hydroxyquinoline-6-carboxylate

Cat. No.: B1356994
CAS No.: 948571-56-0
M. Wt: 203.19 g/mol
InChI Key: GYUCOKUPAXSPHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-hydroxyquinoline-6-carboxylate is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-9-8(6-7)10(13)4-5-12-9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYUCOKUPAXSPHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933486-45-4
Record name Methyl 4-hydroxy-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933486-45-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

Technical Monograph: Methyl 4-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methyl 4-hydroxyquinoline-6-carboxylate Molecular Structure Content Type: Technical Monograph Audience: Researchers, Medicinal Chemists, and Process Scientists

Executive Summary

This compound (CAS: 933486-45-4) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors, antibacterial fluoroquinolones, and antimalarial agents. Its structural duality—existing at the interface of 4-hydroxyquinoline and 4(1H)-quinolone tautomers—dictates its reactivity profile, solubility parameters, and binding affinity in biological pockets. This guide dissects the molecular architecture, synthetic pathways, and characterization logic required to utilize this scaffold effectively in drug discovery.

Structural Dynamics & Tautomerism

The nomenclature "4-hydroxyquinoline" is chemically deceptive. In the solid state and polar solvents (DMSO, MeOH, Water), the molecule predominantly exists as the 4(1H)-quinolone tautomer. This preference is driven by the aromatic stability of the pyridone-like ring and strong intermolecular hydrogen bonding.

The Tautomeric Equilibrium

Understanding this equilibrium is vital for structure-based drug design (SBDD). Docking simulations often fail if the wrong tautomer is modeled. The 4-quinolone form presents a hydrogen bond donor (NH) and acceptor (C=O) motif distinct from the hydroxyl/pyridine motif of the enol form.

  • 4-Quinolone Form (Dominant): High polarity, low solubility in non-polar solvents, distinct NH signal in NMR (~11-12 ppm).

  • 4-Hydroxy Form (Minor): Favored only in gas phase or highly non-polar environments; aromatized pyridine ring.

Electronic Effects of the 6-Carboxylate

The methyl ester at position 6 exerts a strong electron-withdrawing effect (-M, -I) on the benzenoid ring. This deactivates the ring toward electrophilic aromatic substitution (EAS) but activates the 4-position for nucleophilic displacement (e.g., conversion to 4-chloroquinoline via POCl₃), a key step in functionalizing the core.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 6-Ester Electronic Impact Quinolone 4(1H)-Quinolone Form (Dominant in Polar Media) Polarity: High H-Bond: NH Donor / C=O Acceptor Hydroxy 4-Hydroxyquinoline Form (Minor/Gas Phase) Polarity: Low Aromatic Pyridine Ring Quinolone->Hydroxy  Ka (Solvent Dependent)   Ester 6-COOMe Group Ring Benzenoid Ring Ester->Ring Electron Withdrawal (-I, -M) Reactivity Reactivity Consequence: Deactivated to Electrophiles Activated for 4-Cl Displacement Ring->Reactivity

Figure 1: Tautomeric equilibrium and electronic influence of the 6-ester group.

Synthetic Architecture: The Modified Gould-Jacobs Route

The most robust synthesis of this compound utilizes the Gould-Jacobs reaction. This pathway is preferred for its scalability and the availability of starting materials.

Mechanistic Causality

The synthesis requires careful management of the 3-position. The standard Gould-Jacobs reaction using diethyl ethoxymethylenemalonate (DEEM) introduces a carboxylate at position 3. To obtain the specific 6-carboxylate target (unsubstituted at C3), a decarboxylation step is mandatory.

Critical Control Point: The initial condensation between methyl 4-aminobenzoate and DEEM must be driven to completion to avoid polymerization during the high-temperature cyclization step.

Synthetic Workflow
  • Condensation: Methyl 4-aminobenzoate reacts with DEEM to form the anilinomethylenemalonate.

  • Cyclization: Thermal closure (250°C in Dowtherm A) yields the 3,6-dicarboxylate intermediate.

  • Hydrolysis & Decarboxylation: Selective saponification of the 3-ester followed by thermal decarboxylation removes the 3-substituent.

  • Re-esterification: If the 6-ester is hydrolyzed during step 3, a final Fischer esterification restores the methyl ester.

Synthesis Start Methyl 4-aminobenzoate + DEEM Inter1 Enamine Intermediate (Anilinomethylenemalonate) Start->Inter1 110°C, -EtOH Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter1->Cyclization Elimination of EtOH Core Quinoline-3,6-dicarboxylate Scaffold Cyclization->Core Decarb Hydrolysis & Decarboxylation (-CO2 at C3) Core->Decarb 1. NaOH (aq) 2. Heat (acidic) Final This compound Decarb->Final MeOH / H2SO4 (Re-esterification)

Figure 2: Step-wise synthetic pathway via the modified Gould-Jacobs reaction.

Physicochemical Characterization & Logic

NMR Spectroscopy Interpretation

Self-validation of the structure relies on 1H NMR analysis, typically performed in DMSO-d6 due to solubility constraints.

  • NH Proton: A broad singlet around 11.8–12.2 ppm . Its presence confirms the 4-quinolone tautomer. Disappearance upon D₂O shake confirms it is exchangeable.

  • H-2 Proton: A sharp singlet/doublet around 7.9–8.0 ppm . This proton is characteristic of the quinolone ring system (alpha to Nitrogen).

  • H-5 Proton: A doublet (J ~ 1-2 Hz) around 8.6–8.8 ppm . This proton is deshielded by the adjacent carbonyl and the 6-ester group (ortho coupling is absent, meta coupling to H-7 is visible).

  • H-7 & H-8: H-7 appears as a doublet of doublets (J ~ 8.5, 2 Hz) and H-8 as a doublet (J ~ 8.5 Hz).

  • Methoxy Group: A strong singlet integrating to 3H at 3.8–3.9 ppm .

Mass Spectrometry (MS)
  • Molecular Ion: [M+H]+ = 204.06 (Calculated for C₁₁H₉NO₃).

  • Fragmentation: Loss of -OCH₃ (31 Da) or -COOCH₃ (59 Da) is common. A characteristic fragment at m/z ~144 indicates the loss of the ester group, leaving the hydroxyquinoline core.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of 4-hydroxyquinoline-6-carboxylic acid (Precursor to Methyl Ester). Note: Direct isolation of the methyl ester via Gould-Jacobs often requires re-esterification due to the harsh hydrolysis steps needed to remove the C3-carboxyl group.

Reagents:

  • Methyl 4-aminobenzoate (1.0 eq)

  • Diethyl ethoxymethylenemalonate (1.1 eq)

  • Diphenyl ether (Dowtherm A)

  • Sodium Hydroxide (2M)

  • Methanol / Sulfuric Acid (for final esterification)

Step-by-Step Methodology:

  • Enamine Formation:

    • In a round-bottom flask equipped with a Dean-Stark trap, combine Methyl 4-aminobenzoate and Diethyl ethoxymethylenemalonate.

    • Heat to 110–120°C. Ethanol will distill off. Continue until ethanol evolution ceases (approx. 2-3 hours).

    • Validation: TLC should show consumption of aniline and formation of a less polar intermediate.

  • Thermal Cyclization:

    • Add the crude enamine dropwise to boiling Dowtherm A (250°C). Caution: Vigorous reaction.

    • Maintain reflux for 30–45 minutes.

    • Cool to room temperature.[1][2] Dilute with hexane/ether to precipitate the intermediate (Ethyl 4-hydroxy-6-(methoxycarbonyl)quinoline-3-carboxylate). Filter and wash.[1]

  • Hydrolysis & Decarboxylation:

    • Suspend the solid in 2M NaOH and reflux for 4 hours. This hydrolyzes both esters (C3 and C6) and the C3-carboxylate usually decarboxylates upon subsequent acidification and heating.

    • Acidify with HCl to pH 3–4. The dicarboxylic acid (or monocarboxylic acid if decarboxylation occurred in situ) precipitates.

    • To ensure decarboxylation of the C3 position: Heat the solid in high-boiling inert solvent (e.g., diphenyl ether) or neat at 280°C until CO₂ evolution stops.

  • Final Esterification (Target Generation):

    • Suspend the resulting 4-hydroxyquinoline-6-carboxylic acid in dry Methanol.

    • Add catalytic conc.[2] H₂SO₄ (0.5 mL). Reflux for 12–24 hours.

    • Concentrate solvent, neutralize with NaHCO₃, and filter the precipitate.

    • Purification: Recrystallize from DMF/Ethanol to yield This compound .

Applications in Drug Discovery[3][4][5]

  • HIF-PH Inhibitors: The 4-hydroxyquinoline-6-carboxylate is a bioisostere for the isoquinoline core found in Roxadustat. The 6-ester allows for the attachment of glycine or alanine linkers essential for mimicking 2-oxoglutarate.

  • Antibacterial Agents: Functionalization at C3 (via halogenation) and N1 (alkylation) converts this scaffold into non-fluorinated quinolone antibiotics.

References

  • Gould, R. G., & Jacobs, W. A. (1939).[3] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[4] Journal of the American Chemical Society, 61(10), 2890–2895. Link

  • ChemicalBook. (2025). This compound Properties and Suppliers.[5][6]Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71363454, 6-Hydroxyquinoline-4-carboxylic acid. (Structural Analog Reference). Link

  • Al-Matarneh, C. M., et al. (2025).[7][8] Tautomerism and NMR Analysis of 4-Hydroxyquinoline Derivatives. ResearchGate. Link

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules.[9][1][2][7][3][8][10][11][12] Link

Sources

The 4-Hydroxyquinoline Scaffold: From Mitochondrial Modulation to Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-hydroxyquinoline (4-HQ) scaffold represents a privileged structure in medicinal chemistry, distinguished by its unique tautomeric character and capacity for multi-vector therapeutic applications.[1] While historically anchored in antimalarial chemotherapy (via chloroquine and amodiaquine), modern drug discovery has repurposed the core for high-specificity targeting of mitochondrial respiration and kinase signaling.

This technical guide analyzes the biological activity of 4-HQs beyond the "general cytotoxic" label, focusing on three distinct mechanisms: Cytochrome


 complex inhibition  (Antimalarial), Viral DNA Polymerase interference  (Antiviral), and EGFR Kinase modulation  (Oncology).

Part 1: Structural Dynamics & Pharmacophore

The biological versatility of 4-HQs stems from their ability to exist as two tautomers: the enol form (4-hydroxyquinoline) and the keto form (4-quinolone).

  • Tautomeric Equilibrium: In solution, the 4-quinolone (keto) tautomer predominates. This is critical for binding affinity, as the carbonyl oxygen acts as a hydrogen bond acceptor while the N-H acts as a donor.

  • Lipophilicity (C3/C2 Substitution): Modifications at the C2 and C3 positions dictate the scaffold's ability to penetrate the mitochondrial double membrane. Bulky diaryl ether side chains at C3 (as seen in ELQ-300) are essential for accessing the hydrophobic Q-cycle pockets.

Part 2: Primary Therapeutic Vector – Antimalarial & Antiparasitic

Mechanism: Mitochondrial Electron Transport Chain (ETC) Inhibition

Unlike 4-aminoquinolines (chloroquine) that target hematin crystallization in the digestive vacuole, specific 4-HQs like ELQ-300 target the parasite's mitochondrion.

  • Target: Cytochrome

    
     complex (Complex III).
    
  • Site of Action: The

    
     site  (Quinone reduction site).
    
  • Significance: Most existing antimalarials (like Atovaquone) target the

    
     site. 4-HQs targeting the 
    
    
    
    site remain active against Atovaquone-resistant strains, providing a critical alternative for combination therapies.
Visualization: ETC Inhibition Pathway

The following diagram illustrates the electron transport chain and the specific blockade point of 4-HQs at Complex III.

ETC_Pathway NADH NADH C1 Complex I (NADH Dehydrogenase) NADH->C1 e- Q Ubiquinone (Q) C1->Q e- C3 Complex III (Cytochrome bc1) Q->C3 e- transfer C4 Complex IV C3->C4 Cytochrome c ATP ATP Synthase C4->ATP Proton Gradient ELQ 4-HQ (ELQ-300) Blocks Qi Site ELQ->C3 INHIBITION

Caption: 4-HQs (e.g., ELQ-300) selectively inhibit the Qi site of Complex III, disrupting the proton gradient essential for ATP synthesis.

Part 3: Emerging Vectors – Oncology & Virology

Oncology: EGFR Kinase Inhibition

4-Anilino-substituted 4-HQs function as potent tyrosine kinase inhibitors.[2][3]

  • Mechanism: They compete with ATP for the binding site on the Epidermal Growth Factor Receptor (EGFR).[3]

  • SAR Insight: Electron-donating groups (e.g., -OMe) at positions 6 and 7 significantly enhance binding affinity by interacting with the hinge region of the kinase.

Virology: Herpesvirus Polymerase Inhibition

4-hydroxyquinoline-3-carboxamides (4-HQCs) have demonstrated broad-spectrum activity against Herpesviridae (HSV-1, HSV-2, hCMV).[1]

  • Mechanism: These compounds act as non-nucleoside inhibitors, stabilizing the enzyme-DNA complex and preventing the translocation of the viral DNA polymerase.

Comparative Biological Activity Table

The following table synthesizes data from key studies comparing the efficacy of 4-HQ derivatives across different indications.

Compound ClassDerivativeTargetCell Line / AssayActivity (IC50/EC50)Ref
Antimalarial ELQ-300Cyt

(

site)
P. falciparum (TM90-C2B)1.3 nM[1]
Antimalarial ELQ-271Cyt

(

site)
P. falciparum (D6)21 nM[1]
Anticancer 6,7-dimethoxy-4-anilino-HQEGFR KinaseA431 (Epidermoid)29 pM (Ki)[2]
Antiviral PNU-181465Viral DNA PolHCMV0.8 µM[3]

Part 4: Experimental Protocols

Protocol A: Synthesis of 4-Hydroxyquinolines (Conrad-Limpach Method)

Context: The Conrad-Limpach synthesis is the industry standard for generating the 4-HQ core. It involves the thermal cyclization of


-anilinoacrylates.

Reagents:

  • Substituted Aniline (1.0 eq)

  • 
    -Ketoester (e.g., Ethyl acetoacetate) (1.1 eq)
    
  • Solvent: Diphenyl ether (high boiling point required).

Workflow:

  • Schiff Base Formation: Mix aniline and

    
    -ketoester with a catalytic amount of HCl. Heat to 80°C for 2 hours. Remove water via Dean-Stark trap.
    
  • Isolation: Evaporate solvent to obtain the

    
    -anilinoacrylate intermediate.
    
  • Thermal Cyclization: Add the intermediate dropwise to diphenyl ether pre-heated to 250°C . Critical Step: Rapid addition prevents polymerization.

  • Workup: Cool to room temperature. Dilute with hexane to precipitate the 4-HQ product. Filter and wash with acetone.

Reaction Visualization:

Synthesis_Workflow Step1 Aniline + Beta-Ketoester (Acid Cat., 80°C) Step2 Beta-Anilinoacrylate (Schiff Base Intermediate) Step1->Step2 - H2O Step3 Thermal Cyclization (Diphenyl Ether, 250°C) Step2->Step3 - ROH Step4 Precipitation & Filtration (Hexane/Acetone) Step3->Step4 Final 4-Hydroxyquinoline Product Step4->Final

Caption: Step-by-step Conrad-Limpach cyclization workflow for high-yield 4-HQ synthesis.

Protocol B: Mitochondrial Respiration Assay (Mechanism Validation)

Context: To confirm the mechanism of action (MOA) is mitochondrial (specifically Cyt


), one must measure oxygen consumption rates (OCR).
  • Cell Prep: Isolate mitochondria from P. falciparum or mammalian cells (depending on toxicity screen) using nitrogen cavitation.

  • Substrate Addition: Suspend mitochondria in respiration buffer. Add Decylubiquinol (

    
    ) as the electron donor for Complex III.
    
  • Measurement: Use a Clark-type oxygen electrode or Seahorse XF Analyzer.

  • Inhibitor Titration: Add the 4-HQ derivative in increasing concentrations (0.1 nM to 10 µM).

  • Control: Use Atovaquone (known

    
     inhibitor) as a positive control.
    
  • Validation: If the compound inhibits respiration but activity is restored by adding TMPD/Ascorbate (which donates electrons to Complex IV, bypassing Complex III), the target is confirmed as Complex III.

Part 5: References

  • Doggett, J. S., et al. (2012). Endochin-like quinolones are highly efficacious against acute and latent malaria. Science Translational Medicine.

  • Fry, D. W., et al. (1994). A specific inhibitor of the epidermal growth factor receptor tyrosine kinase.[3][4] Science.

  • Thomsen, D. R., et al. (2003). Broad-spectrum antiherpes activities of 4-hydroxyquinoline carboxamides, a novel class of herpesvirus polymerase inhibitors.[1] Antimicrobial Agents and Chemotherapy.[5]

  • Biagini, G. A., et al. (2012). Generation of potent antimalarial leads by structural simplification of the 4-hydroxyquinoline scaffold. Antimicrobial Agents and Chemotherapy.[5]

Sources

Tautomerism in 4-Hydroxyquinoline Systems: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the realm of heterocyclic drug discovery, the 4-hydroxyquinoline (4-HQ) scaffold represents a deceptive structural duality. While often drawn as the enolic "hydroxy" form in chemical databases, the molecule predominantly exists as the 4(1H)-quinolone (4-Q) keto-tautomer in physiological conditions and solid-state formulations.

This distinction is not merely academic; it is the determinant of pharmacological efficacy. The 4-oxo moiety is a critical pharmacophore for hydrogen bond acceptance (e.g., in DNA gyrase binding for fluoroquinolones), while the N-H group serves as a donor. Mischaracterizing this equilibrium leads to erroneous docking scores, failed crystal structure predictions, and poor solubility profiling. This guide provides the mechanistic grounding and experimental protocols required to accurately model and manipulate this system.

Mechanistic Foundation: The Keto-Enol Equilibrium

The Equilibrium

The core transformation involves the proton transfer between the oxygen at C4 and the nitrogen at N1.

  • Form A (Enol): 4-hydroxyquinoline.[1] Retains full aromaticity of the pyridine ring.

  • Form B (Keto): 4(1H)-quinolone.[2] Sacrifices pyridine aromaticity for the thermodynamic stability of the amide-like resonance (vinylogous amide) and the preservation of the benzenoid ring.

Thermodynamic Drivers

Contrary to simple phenols where the enol is favored, the 4-quinolone system favors the keto form in condensed phases.

  • Resonance Stabilization: The 4(1H)-quinolone benefits from a significant contribution of a zwitterionic resonance structure where the oxygen bears a negative charge and the nitrogen a positive charge. This creates a high dipole moment (~6.0 D), stabilizing the molecule in polar environments.

  • Aromaticity: While the enol form is "fully aromatic" (10

    
    -electrons), the keto form retains the aromaticity of the benzene ring and establishes a conjugated cyclic amide system that is highly stable.
    
Visualization of Tautomerization

The following diagram illustrates the proton transfer mechanism and the resonance stabilization of the keto form.

Tautomerism Enol 4-Hydroxyquinoline (Enol Form) Low Polarity / Gas Phase TS Transition State [Proton Transfer] Enol->TS Solvent/Proton Exchange Keto 4(1H)-Quinolone (Keto Form) Dominant in Solution/Solid TS->Keto -ΔG (Polar) Keto->Enol High T / Gas Phase Dimer Intermolecular Dimer (Dual H-bonds) Keto->Dimer High Conc. (Solid State)

Figure 1: The tautomeric pathway showing the shift from the enol form (favored in isolation) to the keto form (favored in biological/polar contexts).

Environmental Determinants (The "Switch")

The position of the equilibrium (


) is highly sensitive to environmental factors.
Solvent Polarity & Hydrogen Bonding

The keto form is significantly more polar than the enol form.

  • Non-polar solvents (e.g., CCl4, Gas Phase): The equilibrium shifts toward the Enol form. The lack of solvation energy for the zwitterionic keto form makes the intrinsic aromatic stability of the pyridine ring the dominant factor.

  • Polar Protic Solvents (e.g., Water, Methanol): The equilibrium shifts overwhelmingly to the Keto form. Water stabilizes the charge separation in the amide resonance structure via H-bonding.

  • Aprotic Polar Solvents (e.g., DMSO): Strongly favor the Keto form due to dipole-dipole stabilization.

Concentration & Dimerization

In the solid state and concentrated non-polar solutions, 4-quinolones form stable head-to-tail dimers held together by dual intermolecular hydrogen bonds (


). This dimerization energy (~10-15 kcal/mol) "locks" the molecule in the keto form, explaining why crystal structures almost exclusively show the quinolone tautomer.

Analytical Characterization Protocols

Distinguishing these tautomers requires specific spectroscopic markers. Standard LC-MS is insufficient as both forms have identical mass and interconvert rapidly on the column.

Quantitative Data Summary
Feature4-Hydroxyquinoline (Enol)4(1H)-Quinolone (Keto)
Dominant Phase Gas phase, dilute non-polar solutionSolid state, aqueous/polar solution

C NMR (C4)
~160–165 ppm~175–178 ppm (Diagnostic)

H NMR (NH/OH)
OH signal (variable)NH broad singlet (>11 ppm)
IR (Carbonyl) Absent (C-O stretch ~1200 cm⁻¹)Strong band ~1620–1650 cm⁻¹
UV-Vis

typically lower

red-shifted (extended conjugation)
Experimental Protocol: Determination of Tautomeric Ratio ( )

Objective: Determine the dominant tautomer of a novel 4-HQ derivative in physiological buffer.

Reagents:

  • Compound X (Analyte)

  • Deuterated Solvents: DMSO-

    
    , CDCl
    
    
    
    , D
    
    
    O (with TSP standard)
  • UV-Vis Buffer: PBS (pH 7.4)

Workflow:

  • NMR Analysis (The Gold Standard):

    • Dissolve 5 mg of Compound X in 0.6 mL DMSO-

      
      .
      
    • Acquire

      
      C NMR (minimum 512 scans).
      
    • Checkpoint: Look for the C4 signal.[2][3] If

      
       ppm, the bulk population is Keto .
      
    • Acquire

      
      H NMR.[2][4][5] Look for the N-H triplet (coupling to C2-H) or broad singlet at 11-14 ppm.
      
    • Validation: Repeat in CDCl

      
      . If solubility permits, you may observe a shift in equilibrium or line broadening indicating rapid exchange.
      
  • UV-Vis Solvatochromic Titration:

    • Prepare 50

      
      M solutions in Cyclohexane (non-polar) and Ethanol (polar).
      
    • Scan 200–400 nm.

    • Analysis: A significant bathochromic (red) shift and hyperchromic effect in Ethanol compared to Cyclohexane indicates a shift to the Keto form stabilized by the polar solvent.

  • Trapping (Chemical Validation):

    • To prove biological activity is specific to one form, synthesize "locked" analogs.

    • O-methylation (using MeI/Ag

      
      CO
      
      
      
      ) locks the Enol .
    • N-methylation (using MeI/K

      
      CO
      
      
      
      or Mitsunobu) locks the Keto .
    • Test both locked analogs in your bioassay. If the N-methyl analog retains potency and the O-methyl does not, the pharmacophore is the Quinolone .

Analytical Decision Tree

Workflow Start New 4-HQ Derivative Solubility Check Solubility (DMSO vs CDCl3) Start->Solubility NMR 13C NMR Analysis Solubility->NMR CheckC4 C4 Shift > 170 ppm? NMR->CheckC4 Keto Dominant Species: 4-Quinolone (Keto) CheckC4->Keto Yes Enol Dominant Species: 4-Hydroxyquinoline (Enol) CheckC4->Enol No Confirm Confirm with IR (Look for C=O @ 1640) Keto->Confirm

Figure 2: Decision tree for rapid spectroscopic assignment of tautomeric forms.

Implications for Drug Development[2][6][7][8]

Pharmacophore Integrity

In structure-based drug design (SBDD), docking a 4-hydroxyquinoline (enol) into a binding pocket designed for a 4-quinolone (keto) will result in incorrect H-bond networks.

  • Donor/Acceptor Mismatch: The Enol is an H-bond donor at Oxygen. The Keto is an H-bond acceptor at Oxygen and donor at Nitrogen.

  • Case Study (Antimalarials): Research on quinolone-3-esters has shown that "locking" the structure as the O-methyl enol ether completely abolishes antimalarial activity, proving the N-H and C=O groups are essential for binding at the

    
     site of the 
    
    
    
    complex [1].
Solubility and Permeability

The keto form's high polarity and tendency to dimerize can lead to:

  • High Melting Points: Difficult processing and formulation.

  • Poor Lipid Solubility: The "brick dust" property of many quinolones (e.g., Ciprofloxacin) is due to strong crystal lattice energy driven by keto-dimerization. Disrupting this symmetry (e.g., via N-alkylation or bulky substituents) is a standard medicinal chemistry strategy to improve solubility.

References

  • Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Source: The Journal of Organic Chemistry (2015). URL:[Link]

  • Tautomerism of 4-Hydroxy-4(1H) quinolone. Source: ResearchGate / Z. Naturforsch (2006). URL:[Link]

  • A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect. Source: Chemical Science Transactions (2013).[6] URL:[Link]

  • 4-Quinolone: Structure and Properties. Source: Wikipedia (General Reference for CAS/Properties). URL:[Link][1]

Sources

A Technical Guide to the Mass Spectrometric Fragmentation of Methyl 4-hydroxyquinoline-6-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of Methyl 4-hydroxyquinoline-6-carboxylate, a compound of interest in medicinal chemistry and materials science. We explore the distinct fragmentation pathways under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) techniques. This document elucidates the causal mechanisms behind observed bond cleavages, rearrangements, and neutral losses, offering researchers a predictive framework for the structural characterization of substituted quinoline derivatives. Detailed experimental protocols, data interpretation tables, and visual fragmentation pathway diagrams are provided to serve as a practical reference for scientists in analytical chemistry, pharmacology, and drug development.

Introduction

This compound belongs to the quinoline class of heterocyclic aromatic compounds. The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The specific substitution pattern of this molecule—a hydroxyl group at the C4 position and a methyl ester at the C6 position—imparts unique chemical properties and dictates its behavior under mass spectrometric analysis. Understanding its fragmentation signature is paramount for unambiguous identification in complex matrices, metabolite profiling, and quality control during synthesis.

This guide moves beyond a simple cataloging of spectral peaks. It provides a mechanistic rationale for the observed fragmentation, grounding the interpretation in the fundamental principles of gas-phase ion chemistry. By examining the molecule's response to different ionization energies, we can strategically select the optimal analytical approach to reveal either the stable molecular ion or a rich fingerprint of structural fragments.

Ionization Methodologies: A Strategic Choice

The choice between Electron Ionization (EI) and Electrospray Ionization (ESI) is the first and most critical decision in the mass spectrometric analysis of this compound. This choice is not arbitrary; it is a strategic decision based on the analytical question being asked.

  • Electron Ionization (EI): This is a "hard" ionization technique that bombards the analyte with high-energy electrons (~70 eV).[1][2] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. EI is ideal for generating a detailed "fingerprint" spectrum that can be used for library matching and elucidating the core structure of the molecule. However, the molecular ion (M•+) may be weak or entirely absent for certain compounds due to its instability under these conditions.[2]

  • Electrospray Ionization (ESI): This is a "soft" ionization technique that generates ions by creating a fine spray of charged droplets from a solution.[1][2] It imparts minimal excess energy, typically resulting in an abundant protonated molecule, [M+H]⁺, with very little in-source fragmentation.[3] This makes ESI the superior choice for accurately determining the molecular weight. To induce fragmentation for structural analysis, ESI is coupled with tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented through collision-induced dissociation (CID).[4]

The decision-making process is therefore a trade-off: EI provides rich structural detail at the potential cost of molecular weight information, while ESI provides clear molecular weight information and controlled, structurally informative fragmentation via MS/MS.

Electron Ionization (EI) Fragmentation Pathway

Under EI conditions, this compound (MW: 203.05 g/mol ) first forms an energetically unstable radical cation, M•+ (m/z 203). This ion rapidly undergoes a series of predictable fragmentation reactions driven by the molecule's inherent structural features.

Primary Fragmentation Routes

The initial fragmentation events are dominated by cleavages at the most labile site—the methyl ester group—and reactions involving the 4-hydroxy group, which can exist in tautomeric equilibrium with the 4-quinolone form.

  • Loss of a Methoxy Radical (•OCH₃): The most common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical.[5] This results in the formation of a stable acylium ion.

    • M•+ (m/z 203) → [M - •OCH₃]⁺ (m/z 172)

  • Decarbonylation (Loss of CO): The 4-hydroxyquinoline moiety can tautomerize to its 4-quinolone form. In heterocyclic systems like quinolones, the loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation pathway.[6]

    • M•+ (m/z 203) → [M - CO]•+ (m/z 175)

  • Loss of the Ester Group: A cleavage can occur to lose the entire carbomethoxy group (•COOCH₃), though this is often less favorable than the initial loss of the smaller methoxy radical.

    • M•+ (m/z 203) → [M - •COOCH₃]⁺ (m/z 144)

Secondary Fragmentation

The primary fragment ions undergo further dissociation to produce the final observed spectrum. A key secondary fragmentation is the loss of hydrogen cyanide (HCN) from the quinoline ring system, a classic fragmentation pattern for nitrogen-containing heterocycles.[7]

  • [M - •OCH₃]⁺ (m/z 172) → [M - •OCH₃ - CO]⁺ (m/z 144)

  • [m/z 144] → [m/z 144 - HCN]⁺ (m/z 117)

Proposed EI Fragmentation Diagram

EI_Fragmentation M M•+ (m/z 203) This compound F172 [M - •OCH₃]⁺ m/z 172 M->F172 - •OCH₃ F175 [M - CO]•+ m/z 175 M->F175 - CO F144_from_M [M - •COOCH₃]⁺ m/z 144 M->F144_from_M - •COOCH₃ F144_from_172 [M - •OCH₃ - CO]⁺ m/z 144 F172->F144_from_172 - CO F117 [C₈H₅N]⁺ m/z 117 F144_from_172->F117 - HCN F144_from_M->F117 - HCN

Caption: Proposed EI fragmentation pathway for this compound.

Summary of Key EI Fragment Ions
m/zProposed Structure/FormulaNeutral LossComments
203[C₁₁H₉NO₃]•+-Molecular Ion (M•+)
172[C₁₀H₆NO₂]⁺•OCH₃Loss of methoxy radical from ester; often a base peak.
175[C₁₀H₉NO₂]•+COLoss of carbon monoxide from the quinolone tautomer.
144[C₉H₆NO]⁺•OCH₃, COSecondary loss of CO from m/z 172.
117[C₈H₅N]⁺•OCH₃, CO, HCNLoss of HCN from the core quinoline structure.

Electrospray Ionization (ESI) Tandem MS (MS/MS) Fragmentation

In positive ion ESI, the molecule is readily protonated, likely at the quinoline nitrogen or the 4-hydroxyl group, to form the even-electron precursor ion [M+H]⁺ at m/z 204. This stable ion is then subjected to Collision-Induced Dissociation (CID) to generate product ions. Fragmentation of even-electron ions often proceeds through the loss of stable, neutral molecules.[2]

Collision-Induced Dissociation (CID) of [M+H]⁺
  • Loss of Methanol (CH₃OH): Protonated esters are highly susceptible to the neutral loss of the corresponding alcohol. This is a common and energetically favorable fragmentation pathway.

    • [M+H]⁺ (m/z 204) → [M+H - CH₃OH]⁺ (m/z 172)

  • Loss of Water (H₂O): The presence of the hydroxyl group facilitates the loss of a neutral water molecule, particularly upon protonation.

    • [M+H]⁺ (m/z 204) → [M+H - H₂O]⁺ (m/z 186)

  • Sequential Losses: The primary product ions can undergo further fragmentation. The ion at m/z 172, having lost methanol, is structurally identical to the acylium ion formed under EI and can subsequently lose carbon monoxide.

    • [m/z 172] → [m/z 172 - CO]⁺ (m/z 144)

Proposed ESI-MS/MS Fragmentation Diagram

ESI_Fragmentation M [M+H]⁺ (m/z 204) Protonated Precursor F172 [M+H - CH₃OH]⁺ m/z 172 M->F172 - CH₃OH F186 [M+H - H₂O]⁺ m/z 186 M->F186 - H₂O F144 [m/z 172 - CO]⁺ m/z 144 F172->F144 - CO F117 [m/z 144 - HCN]⁺ m/z 117 F144->F117 - HCN

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Summary of Key ESI Product Ions
Precursor m/zProduct m/zProposed Formula of ProductNeutral LossComments
204172[C₁₀H₆NO₂]⁺CH₃OHLoss of methanol from the protonated ester.
204186[C₁₁H₈NO₂]⁺H₂OLoss of water from the protonated molecule.
172144[C₉H₆NO]⁺COSequential loss of carbon monoxide.
144117[C₈H₅N]⁺HCNLoss of hydrogen cyanide from the ring system.

Experimental Protocols

To ensure reproducibility and generate high-quality data, the following protocols are recommended.

Sample Preparation
  • Weighing: Accurately weigh approximately 1 mg of this compound.

  • Solubilization for GC-MS: Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Solubilization for LC-MS: Dissolve the sample in 1 mL of a 50:50 mixture of Acetonitrile:Water (with 0.1% formic acid for positive ion mode) to create a 1 mg/mL stock solution.

  • Dilution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the appropriate solvent for the chosen analytical method.

GC-EI-MS Analysis Protocol
  • System: Gas Chromatograph coupled to a Single Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.

  • Injection Volume: 1 µL

  • Injector Temperature: 280 °C

  • Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

  • Oven Program:

    • Initial temperature: 100 °C, hold for 1 min.

    • Ramp: 15 °C/min to 300 °C.

    • Final hold: 5 min at 300 °C.

  • MS Parameters:

    • Ion Source: Electron Ionization (EI)

    • Source Temperature: 230 °C

    • Electron Energy: 70 eV

    • Mass Range: m/z 40-500

    • Scan Rate: 2 scans/sec

LC-ESI-MS/MS Analysis Protocol
  • System: HPLC or UHPLC system coupled to a Triple Quadrupole (QqQ), Quadrupole Time-of-Flight (Q-TOF), or Orbitrap Mass Spectrometer.

  • Injection Volume: 5 µL

  • Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.

  • Column Temperature: 40 °C

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 5% B to 95% B over 8 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and re-equilibrate for 3 minutes.

  • MS Parameters:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Gas (N₂): 800 L/hr at 350 °C

    • MS1 Scan: m/z 100-500 to identify the precursor ion (m/z 204).

    • MS2 Product Ion Scan:

      • Precursor Ion: m/z 204

      • Collision Gas: Argon

      • Collision Energy: Ramped from 10-40 eV to observe the full range of product ions.

Conclusion

The mass spectrometric fragmentation of this compound is predictable and highly dependent on the ionization technique employed. Electron Ionization yields a complex fragmentation pattern initiated by cleavages of the ester group (loss of •OCH₃) and decarbonylation of the quinoline core, providing a rich structural fingerprint. In contrast, Electrospray Ionization coupled with tandem MS provides unambiguous molecular weight determination and controlled fragmentation pathways dominated by the neutral loss of stable molecules like methanol and water. By understanding these distinct behaviors, researchers can select the appropriate analytical strategy to confirm the identity, purity, and structure of this and related quinoline derivatives with high confidence.

References

  • García-Pérez, J. A., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Dolejš, L., & Hanuš, V. (1968). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Moniruzzaman, M., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey.
  • Al-Majmaie, S. (2020). Mass spectra analysis of quinoline alkaloids detected in Sauuda.
  • Li, H., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Molecules.
  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry.
  • Thomas, M. J., & Goolsby, B. J. (2015). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Journal of the American Society for Mass Spectrometry.
  • Dolejš, L. (1975). Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides.
  • Hesse, M., et al. (2002). The Main Fragmentation Reactions of Organic Compounds. Mass Spectrometry.
  • Castro, C. O., et al. (2010).
  • NIST. (n.d.). Quinoline. NIST WebBook. [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • McLafferty, F. W., & Gohlke, R. S. (1959). Mass Spectrometric Analysis. Aromatic Acids and Esters. Analytical Chemistry. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Science Ready. (2022). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Clark, J. (2015). Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • Singh, N. (2021). Ionization Methods in Mass Spectrometry. YouTube. [Link]

  • Schlosser, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Ars Pharmaceutica. [Link]

  • M. Farooq. (2021). What is the difference of spectra of EI-MS and ESI-MS/MS? Chemistry Stack Exchange. [Link]

  • Liu, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Lin, Y., et al. (2012). Identification of n-hydroxy acid metabolites in electron impact ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • Science Ready. (2021). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. [Link]

Sources

Methyl 4-hydroxyquinoline-6-carboxylate mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanistic Landscape of Methyl 4-hydroxyquinoline-6-carboxylate Derivatives as N-Methyl-D-Aspartate Receptor Antagonists

Authored by: A Senior Application Scientist

Abstract

This compound is a key chemical intermediate in the synthesis of a class of potent N-methyl-D-aspartate (NMDA) receptor antagonists. While the precursor molecule itself is not biologically active, its derivatives have significant therapeutic potential in the context of neurological disorders characterized by excessive NMDA receptor activation. This guide provides an in-depth exploration of the mechanism of action of these derivatives, focusing on their interaction with the NMDA receptor. We will delve into the molecular targets, the downstream signaling consequences of antagonism, and the experimental workflows required to characterize these interactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of compounds.

Introduction to this compound and its Derivatives

This compound serves as a foundational scaffold for the creation of more complex molecules with therapeutic applications. Its chemical structure allows for modifications that are crucial for high-affinity binding to specific biological targets. The primary focus of medicinal chemistry efforts involving this scaffold has been the development of antagonists for the NMDA receptor, a key player in synaptic plasticity and neuronal function.

The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows for the influx of Ca²⁺ into the neuron. This calcium influx is a critical signaling event that underpins learning and memory. However, excessive activation of the NMDA receptor leads to excitotoxicity, a process implicated in a variety of neurological conditions, including stroke, epilepsy, and neurodegenerative diseases. Consequently, the development of NMDA receptor antagonists is a significant area of research in neuropharmacology.

The N-Methyl-D-Aspartate (NMDA) Receptor: The Primary Target

The NMDA receptor is a heterotetrameric complex typically composed of two GluN1 subunits and two GluN2 subunits. The specific combination of GluN2 subunits (A-D) dictates the receptor's pharmacological and biophysical properties. For antagonism by derivatives of this compound, the key binding site is the glycine co-agonist site on the GluN1 subunit.

Mechanism of NMDA Receptor Activation

The activation of the NMDA receptor is a multi-step process that requires the binding of both glutamate to the GluN2 subunit and a co-agonist, typically glycine or D-serine, to the GluN1 subunit. Additionally, at resting membrane potentials, the channel is blocked by a magnesium ion (Mg²⁺). Depolarization of the neuronal membrane is required to expel the Mg²⁺ block, allowing for ion flux upon ligand binding.

Antagonism by this compound Derivatives

The derivatives synthesized from this compound act as competitive antagonists at the glycine binding site on the GluN1 subunit . By occupying this site, they prevent the binding of the endogenous co-agonists, glycine and D-serine. This allosterically inhibits the conformational changes necessary for channel opening, even in the presence of glutamate and membrane depolarization.

Signaling Consequences of NMDA Receptor Antagonism

The primary consequence of NMDA receptor antagonism is the reduction of Ca²⁺ influx into the postsynaptic neuron. This has several downstream effects on intracellular signaling cascades, including:

  • Reduction in Calmodulin-dependent Kinase II (CaMKII) activity: CaMKII is a key downstream effector of NMDA receptor activation, and its activity is crucial for the induction of long-term potentiation (LTP), a cellular correlate of learning and memory.

  • Decreased activation of neuronal Nitric Oxide Synthase (nNOS): nNOS is another Ca²⁺/calmodulin-dependent enzyme that is activated by NMDA receptor-mediated Ca²⁺ influx. The resulting production of nitric oxide (NO) is a retrograde messenger that can modulate presynaptic neurotransmitter release.

  • Inhibition of CREB phosphorylation: The transcription factor CREB (cAMP response element-binding protein) is involved in the long-term changes in gene expression that underlie synaptic plasticity. Its phosphorylation and activation are often dependent on NMDA receptor activity.

The following diagram illustrates the signaling pathway affected by the antagonism of the NMDA receptor by derivatives of this compound.

NMDA_Antagonism cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR GluN2 GluN1 NMDA Receptor Glutamate->NMDAR:f0 Binds Glycine Glycine Glycine->NMDAR:f1 Binds Antagonist Quinoline Derivative Antagonist->NMDAR:f1 Blocks Ca2+ Ca2+ NMDAR->Ca2+ Influx CaMKII CaMKII Ca2+->CaMKII Activates nNOS nNOS Ca2+->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates Gene_Expression Gene Expression (Plasticity) CREB->Gene_Expression Regulates

Caption: Signaling pathway of NMDA receptor antagonism by quinoline derivatives.

Experimental Workflows for Mechanistic Elucidation

To characterize the mechanism of action of novel derivatives of this compound, a series of well-established experimental workflows are employed.

Radioligand Binding Assays

This assay is used to determine the binding affinity (Ki) of the test compound for the glycine binding site on the NMDA receptor.

Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue (e.g., cortex or hippocampus) known to have high densities of NMDA receptors.

  • Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Radioligand: Use a radiolabeled ligand that specifically binds to the glycine site, such as [³H]glycine or a high-affinity radiolabeled antagonist like [³H]MDL 105,519.

  • Competition Assay: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.

  • Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to the Ki using the Cheng-Prusoff equation.

Electrophysiology

Electrophysiological recordings from neurons or oocytes expressing NMDA receptors provide a functional measure of the antagonist's potency.

Protocol (Whole-Cell Patch Clamp on Cultured Neurons):

  • Cell Culture: Culture primary neurons (e.g., hippocampal or cortical neurons) on glass coverslips.

  • Recording Solution: Prepare an external solution containing NMDA and glycine to activate the receptors, and an internal solution for the patch pipette.

  • Patch Clamp: Obtain a whole-cell patch clamp recording from a neuron.

  • Drug Application: Apply a saturating concentration of NMDA and glycine to elicit a maximal current response.

  • Antagonist Application: Co-apply the test compound at varying concentrations with the agonists.

  • Data Acquisition: Record the NMDA receptor-mediated currents in the presence and absence of the antagonist.

  • Data Analysis: Plot the normalized current response against the log concentration of the antagonist to determine the IC₅₀.

The following diagram illustrates the experimental workflow for characterizing NMDA receptor antagonists.

Experimental_Workflow Start Start: New Quinoline Derivative Binding_Assay Radioligand Binding Assay Start->Binding_Assay Determine_Ki Determine Ki Binding_Assay->Determine_Ki Electrophysiology Electrophysiology (Patch Clamp) Determine_Ki->Electrophysiology Determine_IC50 Determine IC50 Electrophysiology->Determine_IC50 Cell_Based_Assays Cell-Based Functional Assays (e.g., Ca2+ Imaging) Determine_IC50->Cell_Based_Assays Assess_Functional_Antagonism Assess Functional Antagonism Cell_Based_Assays->Assess_Functional_Antagonism End Mechanistic Characterization Complete Assess_Functional_Antagonism->End

Caption: Experimental workflow for characterizing NMDA receptor antagonists.

Quantitative Data Summary

The following table provides a hypothetical example of the type of quantitative data that would be generated for a novel derivative of this compound.

Parameter Compound A Compound B (Reference)
Binding Affinity (Ki) at Glycine Site 15 nM50 nM
Functional Potency (IC₅₀) from Electrophysiology 30 nM100 nM
Selectivity vs. AMPA Receptors >1000-fold>1000-fold
Selectivity vs. Kainate Receptors >1000-fold>1000-fold

Future Directions and Unanswered Questions

While the primary mechanism of action for this class of compounds is well-understood to be antagonism of the NMDA receptor glycine site, several questions remain that could guide future research:

  • GluN2 Subunit Selectivity: Do these derivatives exhibit any selectivity for specific GluN2 subunits? Subunit-selective antagonists could offer a more targeted therapeutic approach with fewer side effects.

  • In Vivo Efficacy and Pharmacokinetics: What is the in vivo efficacy of these compounds in animal models of neurological disorders? What are their pharmacokinetic profiles, including brain penetration?

  • Off-Target Effects: Are there any significant off-target effects that could contribute to either the therapeutic efficacy or the side-effect profile?

References

  • The NMDA Receptor. Paoletti, P., Bellone, C., & Zhou, Q. (2013). Nature Reviews Neuroscience, 14(6), 383-400. [Link]

  • NMDA Receptor Antagonists: A Review of the Past and a Look to the Future. Traynelis, S. F., Wollmuth, L. P., McBain, C. J., Menniti, F. S., Vance, K. M., Ogden, K. K., ... & Yuan, H. (2010). Pharmacological Reviews, 62(3), 405-446. [Link]

  • Radioligand Binding Assays: Theory and Practice. Hulme, E. C., & Trevethick, M. A. (2010). Nature Protocols, 5(12), 1977-1994. [Link]

  • The Patch-Clamp Technique. Hamill, O. P., Marty, A., Neher, E., Sakmann, B., & Sigworth, F. J. (1981). Pflügers Archiv, 391(2), 85-100. [Link]

An In-depth Technical Guide to Quinoline Alkaloids: From Natural Sources to Synthetic Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Quinoline alkaloids, a diverse class of nitrogen-containing heterocyclic compounds, have long been a cornerstone of natural product chemistry and pharmacology. Characterized by a fused benzene and pyridine ring system, these molecules exhibit a remarkable breadth of biological activities, from potent antimalarial to anticancer effects. [1][2]This guide provides a comprehensive technical overview of quinoline alkaloids for researchers, scientists, and drug development professionals. We will explore their rich diversity in nature, delve into their biosynthetic origins, and chart the course from natural lead compounds to clinically approved synthetic analogs. This document is designed to serve as a detailed resource, integrating fundamental chemistry with practical insights into the experimental workflows and strategic considerations that drive the discovery and development of quinoline-based therapeutics.

The Quinoline Scaffold: A Privileged Structure in Nature and Medicine

The quinoline nucleus is a deceptively simple aromatic scaffold that nature has extensively decorated to produce a vast array of structurally and functionally diverse alkaloids. [1]This structural motif is considered "privileged" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to a spectrum of pharmacological effects. [2]Historically, the therapeutic potential of quinoline alkaloids was first realized with the discovery of quinine from the bark of Cinchona trees, which became the first effective treatment for malaria. [3]This seminal discovery paved the way for the exploration of other natural quinoline alkaloids and spurred the development of synthetic analogs, many of which are now indispensable medicines. [3][4] The chemical versatility of the quinoline ring system, with its capacity for substitution and fusion to other ring systems, allows for the fine-tuning of its physicochemical properties and biological activity. This has made it a fertile ground for the discovery of new therapeutic agents against a host of diseases, including cancer, microbial infections, and inflammatory disorders. [3][5]

Natural Sources of Quinoline Alkaloids

Quinoline alkaloids are predominantly found in the plant kingdom, with certain families being particularly rich sources. However, their presence has also been documented in microorganisms and, to a lesser extent, in animals.

Plants

The most well-known plant sources of quinoline alkaloids belong to the families Rubiaceae, Rutaceae, and Loganiaceae. [1]

Plant Family Genus/Species Prominent Quinoline Alkaloids Therapeutic Significance
Rubiaceae Cinchona spp. (C. officinalis, C. ledgeriana) Quinine, Quinidine, Cinchonine, Cinchonidine Antimalarial, Antiarrhythmic [5]
Loganiaceae Camptotheca acuminata Camptothecin Anticancer (Topoisomerase I inhibitor) [6]
Rutaceae Ruta graveolens, Galipea officinalis Dictamnine, Arborinine, Graveoline Various traditional uses

| Annonaceae | Onychopetalum amazonicum | Nornuciferine, Anonaine | - |

Cinchona alkaloids, isolated from the bark of the Cinchona tree, are among the most historically significant. Quinine's role in combating malaria is legendary, and its diastereomer, quinidine, is used to treat cardiac arrhythmias. [7]Another pivotal discovery was camptothecin from the Chinese "happy tree," Camptotheca acuminata. [6]Although camptothecin itself had limitations due to poor solubility and toxicity, it provided the blueprint for semi-synthetic anticancer drugs. [6][7]

Microorganisms

The microbial world is an increasingly recognized source of novel chemical entities, including quinoline alkaloids. Bacteria of the genus Pseudomonas and fungi such as Penicillium have been shown to produce quinoline derivatives, often with antimicrobial and antioxidant properties. [8]These microbial sources offer the advantage of being amenable to fermentation and genetic engineering for optimized production.

Biosynthesis of Quinoline Alkaloids

The biosynthesis of quinoline alkaloids in plants primarily originates from the aromatic amino acid tryptophan. The pathway involves a series of enzymatic transformations that construct the characteristic bicyclic quinoline core.

A common route proceeds through the degradation of tryptophan to anthranilic acid. In some pathways, 3-hydroxyanthranilic acid serves as a key intermediate. This is then condensed with malonyl-CoA, followed by cyclization to form the quinoline ring system. [9][10] The biosynthesis of the more complex terpenoid indole alkaloids, from which some quinoline alkaloids like camptothecin are derived, is a more intricate process. It involves the condensation of tryptamine (from tryptophan) and secologanin (a terpenoid) to form strictosidine, a universal precursor. [11]Subsequent rearrangements and enzymatic modifications lead to the diverse array of alkaloid structures.

Tryptophan Tryptophan Anthranilic_Acid Anthranilic_Acid Tryptophan->Anthranilic_Acid Multiple Steps Three_Hydroxyanthranilic_Acid 3-Hydroxyanthranilic Acid Anthranilic_Acid->Three_Hydroxyanthranilic_Acid Quinoline_Scaffold Quinoline Scaffold Three_Hydroxyanthranilic_Acid->Quinoline_Scaffold Condensation & Cyclization Malonyl_CoA Malonyl-CoA Malonyl_CoA->Quinoline_Scaffold Simple_Quinolines Simple Quinoline Alkaloids Quinoline_Scaffold->Simple_Quinolines Further Modifications caption Simplified Biosynthetic Pathway to Simple Quinoline Alkaloids.

Caption: Simplified Biosynthetic Pathway to Simple Quinoline Alkaloids.

Pharmacological Activities and Therapeutic Applications

Quinoline alkaloids and their synthetic analogs exhibit a wide spectrum of pharmacological activities, making them valuable in the treatment of numerous diseases.

Pharmacological Activity Example(s) Mechanism of Action (if known)
Antimalarial Quinine, Chloroquine, MefloquineInhibition of heme polymerization in the parasite's food vacuole.
Anticancer Camptothecin, Topotecan, IrinotecanInhibition of DNA topoisomerase I, leading to DNA damage and apoptosis. [6][12]
Antibacterial Ciprofloxacin, Levofloxacin (Fluoroquinolones)Inhibition of bacterial DNA gyrase and topoisomerase IV.
Antiarrhythmic QuinidineBlocks voltage-gated sodium and potassium channels in cardiomyocytes.
Anti-inflammatory -Modulation of inflammatory pathways.
Antiviral Bedaquiline (Anti-TB, some antiviral reports)-

The anticancer activity of camptothecin and its analogs is a prime example of the successful translation of a natural product into clinical use. Camptothecin stabilizes the covalent complex between DNA and topoisomerase I, an enzyme essential for relaxing DNA supercoils during replication and transcription. [12]This leads to single-strand breaks in the DNA, and when a replication fork collides with this complex, it results in a lethal double-strand break, ultimately triggering programmed cell death (apoptosis). [6]

CPT Camptothecin (CPT) Ternary_Complex CPT-Top1-DNA Ternary Complex CPT->Ternary_Complex Top1 Topoisomerase I (Top1) DNA Supercoiled DNA Top1->DNA Binds and nicks DNA Top1->Ternary_Complex DNA->Ternary_Complex DSB Double-Strand Break Ternary_Complex->DSB Collision with Replication_Fork Replication Fork Replication_Fork->DSB Apoptosis Apoptosis DSB->Apoptosis Triggers caption Mechanism of Action of Camptothecin.

Caption: Mechanism of Action of Camptothecin.

From Nature to the Clinic: Synthetic Analogs and Drug Development

While natural products provide invaluable starting points, they often require chemical modification to enhance their therapeutic properties. The development of synthetic analogs aims to improve factors such as potency, solubility, bioavailability, and safety profiles.

The Camptothecin Story: A Paradigm of Analog Development

Camptothecin's journey to the clinic is a testament to the power of medicinal chemistry. Key structure-activity relationship (SAR) studies revealed that the intact lactone E-ring and the (S)-configuration at the C-20 chiral center are crucial for its topoisomerase I inhibitory activity. [12][13]However, its poor water solubility and the instability of the lactone ring, which opens to an inactive carboxylate form at physiological pH, were major hurdles.

This led to the synthesis of thousands of analogs. Two of the most successful are Topotecan and Irinotecan , both of which have received FDA approval. [6]These semi-synthetic derivatives feature modifications on the A and B rings that improve water solubility and lactone stability, leading to better pharmacokinetic profiles and clinical efficacy. [6]Irinotecan is a prodrug that is converted in the body to its active metabolite, SN-38. [6]

Compound Parent Compound Key Modification(s) Clinical Application
Topotecan Camptothecin 9-dimethylaminomethyl and 10-hydroxy substitutions Ovarian and small-cell lung cancer [6]
Irinotecan Camptothecin 7-ethyl and 10-[4-(1-piperidino)-1-piperidino]carbonyloxy substitutions Metastatic colorectal cancer [6]
Chloroquine (Inspired by Quinine) Synthetic 4-aminoquinoline Malaria, certain autoimmune diseases

| Ciprofloxacin | (Synthetic) | Fluoroquinolone core | Bacterial infections |

Modern Approaches to Quinoline Drug Design

Modern drug discovery leverages computational tools to accelerate the design of new quinoline derivatives. Techniques like quantitative structure-activity relationship (QSAR) modeling help to identify the molecular descriptors that correlate with antitumor activity. [13][14]Molecular docking studies are used to predict the binding modes of novel compounds with their protein targets, such as DNA topoisomerase or bacterial enzymes. [15]This in-silico approach allows for the rational design and prioritization of candidates for synthesis and biological testing. [16][17][18]

Key Experimental Protocols

The study of quinoline alkaloids involves a series of well-established experimental workflows, from their initial extraction from natural sources to their detailed structural characterization.

Protocol: Isolation and Purification of Quinoline Alkaloids from Plant Material

This protocol provides a general methodology for the extraction and purification of quinoline alkaloids, exemplified by the isolation of quinine from Cinchona bark.

Objective: To extract and purify quinoline alkaloids from dried and powdered plant material.

Materials:

  • Dried, powdered Cinchona bark

  • 10% Ammonia solution

  • Toluene (or other suitable organic solvent like chloroform or ether)

  • Dilute sulfuric acid (e.g., 1 M)

  • Sodium hydroxide solution (e.g., 5 M)

  • Anhydrous sodium sulfate

  • Soxhlet apparatus

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column (Silica gel or Alumina)

  • TLC plates and developing chamber

  • Appropriate solvents for chromatography

Methodology:

  • Basification and Extraction: a. Moisten 50g of powdered Cinchona bark with a 10% ammonia solution. This converts the alkaloid salts present in the plant into their free base form, which is more soluble in organic solvents. b. Allow the mixture to stand for at least one hour. c. Pack the basified plant material into the thimble of a Soxhlet apparatus. d. Extract the material with toluene for 6-8 hours. The toluene will extract the free alkaloid bases along with other lipophilic compounds.

  • Acid-Base Liquid-Liquid Extraction: a. Transfer the toluene extract to a separatory funnel. b. Extract the toluene phase with dilute sulfuric acid. The acidic solution will protonate the basic nitrogen of the alkaloids, forming water-soluble salts that partition into the aqueous phase. c. Repeat the acid extraction three times to ensure complete transfer of the alkaloids. d. Combine the acidic aqueous extracts. The non-basic impurities will remain in the toluene layer.

  • Liberation and Re-extraction of Free Bases: a. Cool the combined acidic extract and carefully basify it to a pH of ~10 with a sodium hydroxide solution. This will convert the alkaloid salts back to their free base form, which will precipitate out of the aqueous solution. b. Extract the resulting alkaline aqueous suspension with a fresh portion of an organic solvent (e.g., chloroform or ether) in a separatory funnel. c. Repeat the extraction three times. Combine the organic extracts.

  • Drying and Concentration: a. Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water. b. Filter the solution and concentrate it under reduced pressure using a rotary evaporator to obtain the crude alkaloid mixture.

  • Chromatographic Purification: a. The crude alkaloid mixture can be further purified using column chromatography. [19] b. The choice of stationary phase (silica gel or alumina) and mobile phase will depend on the polarity of the target alkaloids. A common approach is to use a gradient of increasing polarity, for example, starting with chloroform and gradually adding methanol. c. Monitor the separation by collecting fractions and analyzing them by thin-layer chromatography (TLC) using an appropriate solvent system and visualization agent (e.g., UV light or Dragendorff's reagent). d. Combine the fractions containing the pure alkaloid and evaporate the solvent to yield the purified compound.

Workflow: Structural Characterization of a Novel Quinoline Alkaloid

Once a pure compound is isolated, its chemical structure must be elucidated. This is a multi-step process that relies on a combination of spectroscopic techniques.

Start Purified Compound MS Mass Spectrometry (MS) Start->MS NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Start->NMR UV_IR UV-Vis & IR Spectroscopy Start->UV_IR Mol_Formula Determine Molecular Formula & Degree of Unsaturation MS->Mol_Formula Structure_Fragments Elucidate Structural Fragments & Connectivity NMR->Structure_Fragments Func_Groups Identify Functional Groups & Chromophores UV_IR->Func_Groups Final_Structure Propose Final Structure Mol_Formula->Final_Structure Func_Groups->Final_Structure Structure_Fragments->Final_Structure caption Workflow for Structural Elucidation of a Novel Alkaloid.

Caption: Workflow for Structural Elucidation of a Novel Alkaloid.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula. [20]Fragmentation patterns observed in MS/MS experiments can provide clues about the structure of the molecule. [20]* NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation. [21][22] * ¹H NMR: Provides information about the number and chemical environment of protons in the molecule. [21] * ¹³C NMR: Shows the number of unique carbon atoms. [21] * 2D NMR (COSY, HSQC, HMBC): These experiments reveal the connectivity between atoms. COSY shows which protons are coupled to each other, HSQC correlates protons to their directly attached carbons, and HMBC shows long-range correlations between protons and carbons, allowing the pieces of the structural puzzle to be assembled. [23]* UV-Vis and IR Spectroscopy: UV-Vis spectroscopy can indicate the presence of chromophores, such as aromatic systems. IR spectroscopy helps to identify functional groups like hydroxyl (-OH), carbonyl (C=O), and amine (N-H) groups.

By integrating the data from all these techniques, the complete and unambiguous structure of a new quinoline alkaloid can be determined.

Conclusion and Future Perspectives

Quinoline alkaloids continue to be a rich and rewarding field of study. From their origins as plant defense compounds to their current role as life-saving medicines, their journey highlights the profound importance of natural products in drug discovery. The classic examples of quinine and camptothecin have provided not only essential drugs but also fundamental insights into disease mechanisms and valuable templates for medicinal chemistry.

The future of quinoline alkaloid research is bright. Advances in analytical techniques will continue to uncover novel structures from unexplored natural sources. The integration of genomics and metabolomics will provide deeper insights into their biosynthesis, opening up possibilities for metabolic engineering and synthetic biology approaches to production. [24]Furthermore, the synergy between traditional synthesis and computational drug design will undoubtedly lead to the development of next-generation quinoline-based therapeutics with enhanced efficacy, selectivity, and safety, addressing the ongoing challenges in global health.

References

  • Akkiraju, H., et al. (2001). Quantitative Structure-Antitumor Activity Relationships of Camptothecin Analogues: Cluster Analysis and Genetic Algorithm-Based Studies. Journal of Medicinal Chemistry.
  • Liu, Y., et al. (2022). Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? Journal of Biomedical Science.
  • Akkiraju, H., et al. (2001). Quantitative structure-antitumor activity relationships of camptothecin analogues: cluster analysis and genetic algorithm-based studies. PubMed.
  • Shang, Y., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances.
  • Cremieux, A., et al. (1996). Structure-activity relationship of alkyl camptothecin esters. PubMed.
  • Verma, R. P., & Hansch, C. (2009). Camptothecins: SAR, QSAR and Biotechnology. CABI Digital Library.
  • Various conventional routes for the synthesis of quinoline derivatives. (n.d.). ResearchGate.
  • Quinoline Alkaloids: Structural Chemistry, Natural Origins, and Functional Applications. (2026). Alfa Chemistry.
  • El-Malah, A. A., et al. (2023). Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach. Pharmaceuticals.
  • ALKALOID BIOSYNTHESIS IN PLANTS: Biochemistry, Cell Biology, Molecular Regulation, and Metabolic Engineering Applications. (n.d.). Annual Reviews.
  • Zhang, Y., et al. (2025). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science.
  • Lab-4 The chemistry and isolation of Quinine from Cinchona bark. (n.d.). Mustansiriyah University.
  • Diaz, M. A. N., et al. (n.d.). Biosynthesis of quinoline alkaloids. ResearchGate.
  • Can anyone suggest a method for quinoline isolation from plant extract? (2016). ResearchGate.
  • Li, Y., et al. (2025). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances.
  • Biosynthesis of quinoline alkaloids. (n.d.). ResearchGate.
  • Design, Synthesis and Molecular Docking Study of Some Quinoline Derivatives. (2021). ResearchGate.
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series.
  • Fisher, K., et al. (2022). Enzymatic synthesis of benzylisoquinoline alkaloids using a parallel cascade strategy and tyrosinase variants. Nature Communications.
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances.
  • Conventional methods of quinoline synthesis. (n.d.). ResearchGate.
  • A few quinoline derivatives in clinical use Although there has been... (n.d.). ResearchGate.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. (2025). Benchchem.
  • Alkaloids: Isolation and purification. (n.d.). ResearchGate.
  • Computer Aided Drug Designing in Medicinal Chemistry Quinazoline is an... (n.d.). ResearchGate.
  • Pérez-González, M., et al. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (2025). ResearchGate.
  • Purification of Quinoline. (n.d.). LookChem.
  • Isolation and purification of alkaloids from medicinal plants by HPLC. (n.d.). ResearchGate.
  • de Andrade, I. M., et al. (2020). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. Journal of the Brazilian Chemical Society.
  • A Review: Pharmacological Activities of Quinoline Alkaloid of Cinchona sp. (2022). Biointerface Research in Applied Chemistry.
  • Quinoline alkaloids – Knowledge and References. (n.d.). Taylor & Francis.
  • NMR for the Identification and Quantification of Isoquinoline Alkaloids in Plant Extracts: Application to Goldenseal. (2025). ResearchGate.
  • Bernal, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed.

Sources

Methodological & Application

Application Note: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

[1][2][3][4][5][6][7]

Executive Summary

The Conrad-Limpach reaction is the industry-standard method for the thermodynamic synthesis of 4-hydroxyquinolines (4-quinolones) via the condensation of anilines with ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

12

This guide provides optimized protocols for both classical thermal cyclization and modern microwave-assisted synthesis , addressing the critical thermodynamic parameters required to prevent regioisomeric contamination.[2]

Mechanistic Principles & Critical Control Points

The Kinetic vs. Thermodynamic Divergence

The success of this synthesis relies entirely on temperature control . The reaction proceeds through a Schiff base (anil) intermediate.[3][1]

  • Kinetic Control (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    140°C, Acidic):  The aniline nitrogen attacks the ester carbonyl (or cyclizes prematurely), leading to 2-hydroxyquinoline  (Knorr product).[3][4]
    
  • Thermodynamic Control (ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    250°C, Neutral/Thermal):  The aniline nitrogen attacks the ketone carbonyl, forming an enamine that undergoes thermal cyclization to 4-hydroxyquinoline  (Conrad-Limpach product).[4]
    
Reaction Pathway Diagram

The following diagram maps the bifurcation between the Conrad-Limpach and Knorr pathways, highlighting the critical temperature dependence.

ConradLimpachMechanismcluster_KnorrKinetic Control (Avoid)cluster_CLThermodynamic Control (Target)StartAniline + Beta-Keto EsterIntermediateBeta-Aminoacrylate(Enamine Intermediate)Start->Intermediate- H2O (Dean-Stark)KnorrCondAcid Catalysis / Low T (<140°C)Intermediate->KnorrCondCL_CondNeutral / High T (>250°C)Intermediate->CL_CondKnorrProd2-Hydroxyquinoline(Unwanted Isomer)KnorrCond->KnorrProdTransitionElectrocyclic Ring Closure(Rate Determining Step)CL_Cond->TransitionThermal ActivationFinalProd4-Hydroxyquinoline(Target Scaffold)Transition->FinalProd- Alcohol

Figure 1: Mechanistic divergence between Conrad-Limpach (Green) and Knorr (Red) pathways based on thermal energy input.[2]

Experimental Protocols

Method A: Classical Thermal Cyclization (Batch Scale)

Best for: Large-scale synthesis (>10g), robust substrates.[2] Critical Reagent: Dowtherm A (Eutectic mixture of 26.5% diphenyl and 73.5% diphenyl oxide). Boiling point: 258°C.

Reagents
  • Substituted Aniline (1.0 equiv)[2]

  • ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

    
    -Keto ester (e.g., Ethyl acetoacetate) (1.1 equiv)
    
  • Solvent: Benzene or Toluene (Step 1), Dowtherm A (Step 2)[2][4]

  • Catalyst: Glacial Acetic Acid (0.05 equiv - Optional, for Step 1 only)[2][4]

Step-by-Step Protocol
  • Schiff Base Formation (Condensation):

    • Charge aniline,

      
      -keto ester, and toluene into a flask equipped with a Dean-Stark trap .
      
    • Reflux until theoretical water volume is collected (approx. 2-4 hours).[2]

    • Concentrate in vacuo to yield the crude ngcontent-ng-c3009699313="" _nghost-ng-c3156237429="" class="inline ng-star-inserted">

      
      -aminoacrylate (enamine). Do not purify extensively; proceed immediately.[2]
      
  • Thermal Cyclization (Flash Pyrolysis):

    • Safety Pre-check: Ensure fume hood is active. Dowtherm A vapor is irritating.

    • Heat neat Dowtherm A (10 mL/g of substrate) to a rolling reflux (255-260°C) in a wide-mouth flask.

    • Crucial Step: Add the crude enamine dropwise (diluted in minimal Dowtherm A if viscous) into the boiling solvent.[2]

    • Why Dropwise? This maintains the high temperature required for thermodynamic cyclization. Adding it all at once cools the mixture, potentially favoring polymerization or side reactions.[2]

  • Isolation:

    • Reflux for 15–30 minutes after addition.[2]

    • Cool to room temperature.[4] The product usually precipitates as an off-white solid.

    • Dilute with hexanes or diethyl ether to maximize precipitation.

    • Filter and wash with hexane to remove residual Dowtherm A.

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, medicinal chemistry optimization (<1g).[2] Advantage: Reduces reaction time from hours to minutes; cleaner profiles.

Parameters
ParameterSettingNotes
Solvent Dowtherm A or Diphenyl EtherHigh boiling point is still required for the physics of the cyclization.[2][5]
Temperature 250°CFixed target.
Pressure High (Sealed Vessel)Ensure vial is rated for >20 bar.
Time 10–20 minutesMonitor by LCMS.[2]
Concentration 0.2 – 0.5 MHigher concentrations may cause charring.
Step-by-Step Protocol
  • Mix Aniline (1.0 equiv) and

    
    -keto ester (1.2 equiv) in a microwave vial.
    
  • Add Dowtherm A. Add a stir bar. Cap the vial.

  • Pre-stir: Stir at room temperature for 5 minutes to ensure homogeneity.

  • Irradiation: Ramp to 250°C (fast ramp, ~2 min) and hold for 15 minutes.

  • Work-up: Cool to RT using compressed air (built-in feature of most reactors).[2] Pour mixture into cold hexane (10 volumes). Filter the precipitate.

Optimization & Troubleshooting Guide

Solvent Selection Matrix

While Dowtherm A is standard, other solvents can be used depending on the boiling point requirement.[2][5][4]

SolventBoiling Point (°C)SuitabilityRemoval Method
Dowtherm A 258Excellent Precipitation/Wash with Hexane
Diphenyl Ether259GoodSolid at RT (difficult to handle)
Mineral Oil>300PoorDifficult to wash off product
Sulfolane285ModerateWater soluble (easier workup) but expensive
Troubleshooting Decision Tree

TroubleshootingProblemLow Yield or Wrong Isomer?CheckTempWas Temp > 250°C?Problem->CheckTempCheckWaterWas water removed(Dean-Stark)?CheckTemp->CheckWaterYesSolution1Increase Temp.Use Dowtherm A.CheckTemp->Solution1NoSolution2Ensure dry enaminebefore cyclization.CheckWater->Solution2NoSolution3Check Aniline Nucleophilicity.EWG requires higher T.CheckWater->Solution3Yes

Figure 2: Diagnostic workflow for optimizing Conrad-Limpach reactions.

References

  • Conrad, M., & Limpach, L. (1887).[3][2][1][4] Ueber das Anilid des Acetessigäthers und dessen Derivate. Berichte der deutschen chemischen Gesellschaft. [2]

  • Gould, R. G., & Jacobs, W. A. (1939).[2][4] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. (Validation of thermal cyclization conditions).

  • Riegel, B., et al. (1946).[2][4] The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from beta-Iminoesters. Journal of the American Chemical Society. (Detailed protocols for antimalarial synthesis).

  • Kappe, C. O. (2004).[2][4] Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. (Microwave parameters for high-temp cyclizations). [2]

  • Organic Chemistry Portal. Conrad-Limpach Synthesis. (General mechanism and modern adaptations).

Pfitzinger Reaction for Quinoline-4-Carboxylic Acids: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

The synthesis of quinoline-4-carboxylic acids is a cornerstone of medicinal chemistry, providing a privileged scaffold for the development of a wide array of therapeutic agents.[1][2] These compounds are integral to drugs with antibacterial, antiviral, anticancer, and anti-inflammatory properties.[3][4] Among the various synthetic routes, the Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, stands out as a robust and versatile method for constructing this vital chemical motif.[5][6] This guide provides an in-depth exploration of the Pfitzinger reaction, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals.

The Core of the Matter: The Pfitzinger Reaction Mechanism

The Pfitzinger reaction is a condensation reaction between an isatin (or a derivative thereof) and a carbonyl compound containing an α-methylene group, conducted in the presence of a base.[1][3] The reaction proceeds through a well-elucidated series of steps to yield the target quinoline-4-carboxylic acid.

The process begins with the base-catalyzed hydrolysis of the amide bond within the isatin molecule. This ring-opening step forms a keto-acid intermediate, which is typically generated in situ.[6][7] Subsequently, the aniline derivative of this intermediate reacts with the carbonyl compound to form an imine. This imine then undergoes tautomerization to the more stable enamine form. The crucial ring-closing step involves an intramolecular cyclization of the enamine, followed by dehydration to afford the final aromatic quinoline-4-carboxylic acid.[1][7]

Pfitzinger_Mechanism cluster_intermediates Reaction Intermediates Isatin Isatin Keto_acid Keto-acid Isatin->Keto_acid Base Hydrolysis Carbonyl Carbonyl Compound (with α-methylene) Imine Imine Base Base (e.g., KOH) Product Quinoline-4-carboxylic acid Keto_acid->Imine + Carbonyl Compound Enamine Enamine Imine->Enamine Tautomerization Enamine->Product Cyclization & Dehydration Pfitzinger_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 1. Weigh Isatin & Carbonyl Compound Solvent 2. Prepare Basic Solution Reactants->Solvent Mixing 3. Combine Reactants Solvent->Mixing Heating 4. Heat to Reflux or Microwave Mixing->Heating Monitoring 5. Monitor by TLC Heating->Monitoring Evaporation 6. Solvent Removal Monitoring->Evaporation Extraction 7. Aqueous Work-up & Extraction Evaporation->Extraction Precipitation 8. Acidification & Precipitation Extraction->Precipitation Filtration 9. Filtration & Washing Precipitation->Filtration Drying 10. Drying Filtration->Drying Recrystallization 11. Recrystallization Drying->Recrystallization Characterization 12. Product Characterization Recrystallization->Characterization

Sources

Application Notes and Protocols for the Evaluation of Methyl 4-hydroxyquinoline-6-carboxylate in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Cornerstone of Antimalarial Therapy and the Untapped Potential of Methyl 4-hydroxyquinoline-6-carboxylate

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the backbone of some of the most historically significant and clinically utilized antimalarial drugs, including quinine and chloroquine.[1][2] These agents have saved countless lives, but their efficacy is increasingly compromised by the emergence and spread of drug-resistant Plasmodium falciparum strains.[3] This urgent challenge necessitates the exploration of novel quinoline derivatives that may exhibit unique mechanisms of action or circumvent existing resistance pathways.

This compound presents itself as a compelling, yet underexplored, candidate in the search for next-generation antimalarials. Its structure combines the core quinoline nucleus with a 4-hydroxy group and a carboxylate moiety at the 6-position. The 4-hydroxyquinoline (or 4-quinolone) tautomer is a known pharmacophore with diverse biological activities.[4] The substitution at the 6-position offers a handle for further chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of this compound as a potential antimalarial agent. We will provide detailed, field-proven protocols for its synthesis and a strategic workflow for its biological evaluation, from initial in vitro screening to preliminary in vivo efficacy assessment. The causality behind each experimental choice will be elucidated, empowering researchers to not only execute the protocols but also to interpret the results and design subsequent studies.

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The synthesis commences with the reaction of methyl 4-aminobenzoate with diethyl malonate to form an enamine intermediate, which is then cyclized at high temperature to yield the desired product.

Synthesis_of_Methyl_4-hydroxyquinoline-6-carboxylate cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Thermal Cyclization MAB Methyl 4-aminobenzoate Enamine Enamine Intermediate MAB->Enamine Heat DEM Diethyl malonate DEM->Enamine Enamine_step2 Enamine Intermediate Product This compound Enamine_step2->Product High Temperature (e.g., Dowtherm A) caption Proposed synthetic pathway for this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Synthetic Protocol

Materials:

  • Methyl 4-aminobenzoate

  • Diethyl malonate

  • Dowtherm A (or other high-boiling solvent)

  • Ethanol

  • Hexanes

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • Enamine Formation:

    • In a round-bottom flask equipped with a reflux condenser, combine methyl 4-aminobenzoate (1 equivalent) and diethyl malonate (1.5 equivalents).

    • Heat the mixture at 140-150 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

    • Allow the reaction mixture to cool to room temperature. The crude enamine intermediate can be used directly in the next step or purified by vacuum distillation.

  • Thermal Cyclization:

    • In a separate flask, heat Dowtherm A to 250 °C.

    • Slowly add the crude enamine intermediate from the previous step to the hot Dowtherm A with vigorous stirring.

    • Maintain the temperature at 250 °C for 30 minutes.

    • Allow the mixture to cool to below 100 °C and then add hexanes to precipitate the crude product.

    • Filter the precipitate and wash with hexanes.

  • Purification:

    • Dissolve the crude product in a minimal amount of hot ethanol.

    • If the product is acidic, it can be purified by dissolving in aqueous NaOH, washing with an organic solvent to remove neutral impurities, and then re-precipitating with HCl.

    • Alternatively, the crude product can be purified by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Collect the fractions containing the desired product and evaporate the solvent under reduced pressure.

    • Recrystallize the purified product from a suitable solvent (e.g., ethanol) to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

Analytical Technique Expected Observations
¹H NMR Aromatic protons of the quinoline ring, a singlet for the ester methyl group, and a broad singlet for the hydroxyl proton.
¹³C NMR Carbons of the quinoline ring system, the ester carbonyl carbon, and the ester methyl carbon.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch, C=O stretch of the ester, and aromatic C-H and C=C stretches.
Melting Point A sharp melting point indicates high purity.

Antimalarial Activity Screening Workflow

A systematic and multi-stage screening approach is essential to comprehensively evaluate the antimalarial potential of this compound. This workflow progresses from initial in vitro assays against the most lethal human malaria parasite, Plasmodium falciparum, to in vivo efficacy studies in a murine model.

Antimalarial_Screening_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Mechanism of Action Studies Start This compound InVitro_Assay In Vitro Antiplasmodial Assay (P. falciparum - Chloroquine-sensitive & resistant strains) Start->InVitro_Assay Cytotoxicity Cytotoxicity Assay (e.g., HepG2, HEK293T cells) Start->Cytotoxicity Selectivity Determine Selectivity Index (SI) InVitro_Assay->Selectivity Cytotoxicity->Selectivity InVivo_Model In Vivo Efficacy Study (P. berghei murine model) Selectivity->InVivo_Model If Promising SI MoA Hemozoin Inhibition Assay Selectivity->MoA If Active Toxicity_InVivo Preliminary In Vivo Toxicity InVivo_Model->Toxicity_InVivo caption Workflow for evaluating antimalarial potential.

Caption: Workflow for evaluating antimalarial potential.

Part 1: In Vitro Antiplasmodial Activity

The initial step is to determine the compound's intrinsic activity against P. falciparum. It is crucial to test against both a chloroquine-sensitive (e.g., 3D7) and a chloroquine-resistant (e.g., K1, Dd2) strain to identify potential cross-resistance.[5]

Protocol: SYBR Green I-Based Fluorescence Assay

This assay is a widely used, robust, and high-throughput method for measuring parasite proliferation.

Materials:

  • P. falciparum cultures (chloroquine-sensitive and -resistant strains)

  • Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin)

  • Human red blood cells (RBCs)

  • 96-well black, clear-bottom microplates

  • SYBR Green I nucleic acid stain

  • Lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • Chloroquine and Artemisinin (as positive controls)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the assay should be ≤ 0.5%.

  • Assay Plate Preparation:

    • Add the diluted compound solutions to the 96-well plates. Include wells for positive controls (chloroquine, artemisinin) and negative controls (vehicle, i.e., medium with DMSO).

  • Parasite Culture Preparation:

    • Synchronize the P. falciparum cultures to the ring stage.

    • Prepare a parasite suspension with 1% parasitemia and 2% hematocrit in complete culture medium.

  • Incubation:

    • Add the parasite suspension to each well of the assay plate.

    • Incubate the plates for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator at 37 °C.

  • Staining and Reading:

    • After incubation, add SYBR Green I in lysis buffer to each well.

    • Incubate in the dark at room temperature for 1 hour.

    • Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of ~485 nm and ~530 nm, respectively.

  • Data Analysis:

    • Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Part 2: In Vitro Cytotoxicity Assessment

To ensure that the observed antiplasmodial activity is not due to general cytotoxicity, it is essential to evaluate the compound's effect on mammalian cells.

Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cell line (e.g., HepG2, a liver cell line, or HEK293T, a kidney cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and penicillin-streptomycin)

  • 96-well clear microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

  • Doxorubicin (as a positive control for cytotoxicity)

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Add serial dilutions of this compound to the cells. Include positive and negative controls.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37 °C in a humidified incubator with 5% CO₂.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Reading:

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Read the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.

Selectivity Index (SI): The SI is a crucial parameter to assess the therapeutic window of a compound. It is calculated as:

SI = CC₅₀ / IC₅₀

A higher SI value (typically >10) indicates that the compound is selectively toxic to the parasite and is a more promising candidate for further development.

Part 3: In Vivo Efficacy Evaluation

Compounds with promising in vitro activity and a favorable selectivity index should be advanced to in vivo efficacy studies. The most common primary in vivo screen is the 4-day suppressive test in Plasmodium berghei-infected mice.

Protocol: 4-Day Suppressive Test (Peters' Test)

Materials:

  • Plasmodium berghei (e.g., ANKA strain)

  • BALB/c mice

  • Vehicle for compound administration (e.g., 70% Tween-80, 30% ethanol, or as determined by solubility)

  • Chloroquine (as a positive control)

  • Giemsa stain

Procedure:

  • Infection:

    • Infect mice intraperitoneally with P. berghei-parasitized red blood cells.

  • Treatment:

    • Randomly group the mice (e.g., 5 mice per group).

    • Administer the test compound (at various doses) and controls (vehicle and chloroquine) orally or intraperitoneally once daily for four consecutive days, starting 24 hours post-infection.

  • Parasitemia Monitoring:

    • On day 5 post-infection, prepare thin blood smears from the tail vein of each mouse.

    • Stain the smears with Giemsa and determine the percentage of parasitemia by microscopic examination.

  • Data Analysis:

    • Calculate the percentage of parasite suppression for each treatment group compared to the vehicle control group.

    • Determine the 50% effective dose (ED₅₀), the dose that suppresses parasitemia by 50%.

Parameter Description Significance
IC₅₀ Concentration of the compound that inhibits 50% of parasite growth in vitro.Measures the intrinsic potency of the compound.
CC₅₀ Concentration of the compound that causes 50% cytotoxicity in mammalian cells.Assesses the general toxicity of the compound.
SI The ratio of CC₅₀ to IC₅₀.Indicates the selectivity of the compound for the parasite.
ED₅₀ The dose of the compound that suppresses parasitemia by 50% in vivo.Measures the in vivo efficacy of the compound.

Mechanism of Action Studies

Understanding how a compound exerts its antimalarial effect is critical for lead optimization and for predicting potential resistance mechanisms. For quinoline derivatives, a primary mechanism of action is the inhibition of hemozoin formation.[2]

Protocol: Hemozoin Inhibition Assay

This cell-free assay assesses the ability of a compound to inhibit the formation of β-hematin, a synthetic form of hemozoin.

Materials:

  • Hemin chloride

  • Sodium acetate

  • Acetic acid

  • 96-well plates

  • Chloroquine (as a positive control)

Procedure:

  • Reaction Setup:

    • Add a solution of hemin chloride in DMSO to each well of a 96-well plate.

    • Add serial dilutions of the test compound and chloroquine.

    • Initiate the reaction by adding a sodium acetate solution in acetic acid.

  • Incubation:

    • Incubate the plate at 37 °C for 18-24 hours to allow for β-hematin formation.

  • Washing and Solubilization:

    • After incubation, centrifuge the plate and discard the supernatant.

    • Wash the pellet (containing hemozoin) with DMSO to remove unreacted hemin.

    • Solubilize the hemozoin pellet in a solution of NaOH.

  • Reading and Analysis:

    • Read the absorbance of the solubilized hemozoin at ~405 nm.

    • Calculate the percentage of hemozoin inhibition and determine the IC₅₀ for hemozoin formation.

Hemozoin_Inhibition_Pathway Heme Free Heme (Toxic) Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Quinoline This compound Quinoline->Inhibition Inhibition->Hemozoin caption Quinoline inhibition of hemozoin formation.

Caption: Quinoline inhibition of hemozoin formation.

Structure-Activity Relationship (SAR) Studies

Should this compound demonstrate promising antimalarial activity, SAR studies will be crucial for optimizing its properties. The core scaffold offers several positions for chemical modification.

  • Position 6 (Carboxylate Group): The methyl ester can be hydrolyzed to the corresponding carboxylic acid or converted to various amides. This will modulate the compound's polarity, solubility, and potential for hydrogen bonding.

  • Position 4 (Hydroxyl Group): This group can be alkylated or converted to an amino group, which is a common feature in many potent antimalarials.[6]

  • Quinoline Ring: Substituents can be introduced at other positions on the quinoline ring to explore their impact on activity and pharmacokinetic properties.

Conclusion

This compound represents a valuable starting point for the discovery of novel antimalarial agents. Its straightforward synthesis and the amenability of its structure to chemical modification make it an attractive scaffold for medicinal chemistry efforts. The detailed protocols and strategic workflow presented in this document provide a robust framework for its comprehensive evaluation. By systematically assessing its in vitro and in vivo activity, cytotoxicity, and mechanism of action, researchers can determine its potential as a lead compound in the ongoing fight against malaria. The insights gained from these studies will not only define the future of this specific molecule but will also contribute to the broader understanding of quinoline-based antimalarial drug design.

References

  • Bari, W. A., R. A. T. M. R. M. Hossain, et al. (2021). "Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents." Molecules26 (11): 3345. [Link]

  • Browning, D.J. (2014). Pharmacology of Chloroquine and Hydroxychloroquine.
  • Fidock, D. A., P. J. Rosenthal, et al. (2004). "Antimalarial drug discovery: efficacy models for compound screening." Nature Reviews Drug Discovery3(6): 509-520.
  • Kaur, K., M. Jain, et al. (2010). "4-Aminoquinoline derivatives: a review of their antimalarial activity." Current Medicinal Chemistry17(28): 3264-3303.
  • World Health Organization. (2021). World malaria report 2021.
  • Baragaña, B., Horta, D. G., et al. (2015). A novel drug class for malaria.
  • Egan, T. J. (2008). "Haemozoin (malaria pigment): a unique crystalline drug target." Drug Development Research69(5): 299-309.
  • Peters, W. (1975). "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity." Annals of Tropical Medicine & Parasitology69(2): 155-171.
  • Smilkstein, M., N. Sriwilaijaroen, et al. (2004). "A simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy48(5): 1803-1806.
  • Mosmann, T. (1983). "Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays." Journal of Immunological Methods65(1-2): 55-63.
  • Quinolines- Antimalarial drugs.pptx - Slideshare. (n.d.). Retrieved January 31, 2026, from [Link].

  • Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (2021). Molecules, 26(22), 6985. [Link]

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. (2016). Molecules, 21(11), 1569. [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2016). Journal of Medicinal Chemistry, 59(1), 132-147. [Link]

  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. (2022). RSC Advances, 12(35), 22695-22715. [Link]

Sources

Alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Alkylation of 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary

The alkylation of 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate (henceforth referred to as Substrate Q ) presents a classic problem in heterocyclic chemistry: controlling regioselectivity among three competitive nucleophilic sites—Sulfur (S), Nitrogen (N), and Oxygen (O).

This guide provides validated protocols to achieve:

  • Selective S-Alkylation (Kinetic Control): The dominant pathway yielding 2-(alkylthio)quinoline derivatives.[1]

  • Sequential N/O-Alkylation: Methodologies to access polysubstituted variants.[1]

Failure to control reaction parameters (solvent polarity, base hardness, and stoichiometry) typically results in intractable mixtures.[1] This note applies Hard-Soft Acid-Base (HSAB) theory to rationalize and predict synthetic outcomes.

Mechanistic Insight & Tautomerism

Substrate Q exists in a complex tautomeric equilibrium.[1][2] While often drawn as the 2-thione/4-keto form, the reactivity is dictated by the aromatized quinoline tautomers upon deprotonation.

Nucleophilic Sites Analysis (HSAB Theory)
  • Sulfur (S2): A "soft" nucleophile with high polarizability.[1] It reacts fastest with soft electrophiles (e.g., alkyl iodides) under mild basic conditions.[1]

  • Nitrogen (N1): A "harder" nucleophile than sulfur but sterically hindered by the peri-proton (H8) and the carbonyl at C2.[1]

  • Oxygen (O4): The "hardest" center, typically reacting only with hard electrophiles (e.g., sulfonates) or under specific coordination (e.g., Ag+ salts).[1]

Key Rule: Under standard basic conditions (K₂CO₃/DMF), S-alkylation is the primary reaction pathway.[1] N- or O-alkylation generally occurs only after the sulfur atom has been alkylated or protected.

Tautomerism Thione Thione Form (2-Thioxo-4-keto) Thiol Thiol Form (2-Mercapto-4-hydroxy) Thione->Thiol Tautomerism Anion Delocalized Anion (Reactive Species) Thiol->Anion + Base S_Alk S-Alkylated (2-Alkylthio) Anion->S_Alk Soft E+ (Major) N_Alk N-Alkylated (Rare without S-protection) Anion->N_Alk Hard E+ / Excess

Figure 1: Tautomeric equilibrium and competitive nucleophilic attack vectors.

Experimental Protocols

Protocol A: Selective S-Alkylation (Standard)

Objective: Synthesis of ethyl 4-hydroxy-2-(alkylthio)quinoline-3-carboxylate. Scope: Methyl, Ethyl, Benzyl, and Allyl halides.[1]

Reagents:

  • Substrate Q (1.0 equiv)[1]

  • Alkyl Halide (1.1 equiv) — Prefer Iodides or Bromides for softer character.[1]

  • Potassium Carbonate (K₂CO₃) (1.2 equiv) or Triethylamine (Et₃N) (1.5 equiv).[1]

  • Solvent: DMF (Dimethylformamide) or Acetone.[1]

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with Substrate Q (1.0 mmol) and anhydrous DMF (5 mL). Stir until fully dissolved.

  • Deprotonation: Add K₂CO₃ (1.2 mmol) in one portion. The solution typically turns yellow/orange, indicating anion formation.[1] Stir at Room Temperature (RT) for 15 minutes.

  • Addition: Dropwise add the Alkyl Halide (1.1 mmol).

    • Critical: Do not add large excess (>1.5 equiv) to avoid over-alkylation at N or O.[1]

  • Reaction:

    • Methyl/Ethyl Iodide:[1][3] Stir at RT for 2–4 hours.

    • Benzyl/Allyl Bromide:[1] Heat to 50–60°C for 1–2 hours.

  • Monitoring: Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 2:1). The starting material (lower Rf) should disappear, replaced by a single major spot (higher Rf).[1]

  • Workup: Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring. The S-alkylated product will precipitate as a white or pale yellow solid.[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/DMF if necessary.[1]

Validation Data (Typical NMR Shifts):

Position Moiety Chemical Shift (δ ppm) Notes
S-CH₃ Methyl 2.60 – 2.75 Distinct singlet. Diagnostic of S-alkylation.
N-CH₃ Methyl 3.60 – 3.80 Downfield shift (indicates N-alkylation impurity).[1]

| O-CH₃ | Methoxy | 4.00 – 4.10 | Further downfield (indicates O-alkylation).[1] |

Protocol B: Sequential Alkylation (Accessing N/O-Derivatives)

Objective: To synthesize N-alkyl or O-alkyl derivatives, one must usually proceed via the S-alkylated intermediate or use specific blocking strategies.

Workflow:

  • Perform Protocol A to secure the sulfur position (e.g., S-methylation).

  • Second Alkylation:

    • Substrate: S-methyl intermediate.[1][4]

    • Reagent: Excess Alkyl Iodide (3–5 equiv).[1]

    • Conditions: K₂CO₃/DMF at 80–100°C for 12–24 hours.

    • Outcome: This yields a mixture of O-alkyl (4-alkoxy-2-methylthio) and N-alkyl (1-alkyl-4-oxo-2-methylthio) products.[3][4]

    • Note: O-alkylation is often favored thermodynamically in the aromatized quinoline system, but N-alkylation can be promoted by using polar aprotic solvents and harder bases (e.g., NaH).[1]

Visualization of Experimental Workflow

Workflow Start Start: Substrate Q (4-OH-2-Thioxo) Step1 Step 1: Base Activation (K2CO3 / DMF, 15 min) Start->Step1 Branch Select Electrophile (R-X) Step1->Branch PathA 1.1 eq R-X (Soft) Temp: 25-50°C Branch->PathA Standard Protocol PathB Excess R-X (Hard) Temp: >80°C Branch->PathB Forcing Conditions ProductA Major: S-Alkylated (2-Alkylthio-4-OH) PathA->ProductA Kinetic Control ProductB Mixture: N-Alkylated + O-Alkylated (Requires Chromatography) PathB->ProductB Thermodynamic Control ProductA->PathB Sequential Alkylation

Figure 2: Decision matrix for alkylation conditions and expected outcomes.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete deprotonationSwitch base to NaH (use dry THF) or increase K₂CO₃ reaction time.
N/S Mixture "Hard" electrophile usedAvoid alkyl sulfonates or sulfates.[1] Use Alkyl Iodides.[1][4] Lower temperature.
O-Alkylation Presence of Ag/Cu saltsEnsure reaction vessel is clean; avoid silver oxide unless O-isomer is desired.[1]
Hydrolysis Wet solventDMF is hygroscopic.[1] Use molecular sieves to dry DMF or switch to Acetone/K₂CO₃.[1]

References

  • Kovalenko, S.M., et al. (2020).[1][3] "Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies." Molecules, 25(18), 4238.[1][3]

    • Key Finding: Confirms S-methylation as the first step and subsequent form
  • Beilstein Journals. (2019). "Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide." Beilstein J. Org.[1] Chem.[1]

    • Key Finding: Discusses N-alkylation conditions and NMR characterization of N-ethyl groups (approx 4.51 ppm).
  • PubChem. "Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate."[5]

    • Key Finding: Physical properties and safety data for the oxygenated analog, relevant for handling precautions.

Sources

Troubleshooting & Optimization

Improving yield in Conrad-Limpach synthesis of 4-hydroxyquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield and Purity in the Synthesis of 4-Hydroxyquinolines Ticket ID: CL-OPT-4HQ Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The Conrad-Limpach synthesis is the thermodynamic cyclization of anilines with


-ketoesters to form 4-hydroxyquinolines (4-quinolones).[1][2][3][4] While the reaction is robust in theory, practical execution often suffers from tar formation (polymerization) , incomplete cyclization , and difficult purification .

This guide moves beyond standard textbook procedures, focusing on the kinetic vs. thermodynamic control parameters and heat transfer dynamics required to maximize yield.

Visualizing the Pathway

The following diagram outlines the critical reaction nodes. Note the distinction between the kinetic intermediate (Schiff base/Enamine) and the thermodynamic product.

ConradLimpach Reactants Aniline + Beta-Ketoester DeanStark Water Removal (Dean-Stark/Mol Sieves) Reactants->DeanStark Acid Cat. (pTsOH) Intermediate Beta-Anilinoacrylate (Schiff Base/Enamine) DeanStark->Intermediate Condensation ThermalStep Thermal Shock (>250°C) Intermediate->ThermalStep Dropwise Addition SideProduct Polymer/Tar (Oxidation/Slow Heating) Intermediate->SideProduct Slow Heating / O2 Cyclization Intramolecular Cyclization (-EtOH) ThermalStep->Cyclization High Dilution Product 4-Hydroxyquinoline (Precipitate) Cyclization->Product Thermodynamic Control

Figure 1: The Conrad-Limpach reaction coordinate.[2][5] Success depends on the rapid transition from Intermediate to Cyclization to avoid the SideProduct pathway.

Phase 1: The Condensation (Formation of the Anil)

Objective: Quantitative conversion of aniline to the


-anilinoacrylate (Schiff base).[4]
Common Failure:  Residual water inhibits the reaction or hydrolyzes the product back to starting materials.
Protocol Optimization
  • Catalysis: Use 0.5–1.0 mol% p-Toluenesulfonic acid (pTsOH) . Acetic acid is often too weak for deactivated anilines.

  • Water Removal (Critical):

    • Standard: Reflux in Toluene or Benzene with a Dean-Stark trap .

    • Advanced: If the aniline is sensitive, use activated 4Å Molecular Sieves in the reaction vessel.

  • Verification: Do NOT proceed to cyclization until NMR/TLC confirms the disappearance of the aniline. Unreacted aniline will oxidize to black tar at 250°C.

Phase 2: The Thermal Cyclization (The "Hot" Step)

Objective: Ring closure.[4][6] The Science: This step requires crossing a high activation energy barrier (


). The reaction temperature must exceed 250°C .
Critical Error:  Heating the isolated Schiff base from room temperature to 250°C allows ample time for intermolecular polymerization (tar) before the intramolecular cyclization occurs.
The "Dropwise Addition" Protocol (High Dilution Principle)

Instead of heating the bulk mixture, add the substrate to the heat.

  • Solvent Selection:

    • Dowtherm A (Diphenyl ether/Biphenyl eutectic): The gold standard. Liquid at room temp, boils at ~258°C.

    • Diphenyl Ether: Solid at RT (melts ~26°C), boils at 259°C. Good alternative.

    • Mineral Oil: Avoid if possible. Difficult to wash off the product; leads to purity issues.

  • Step-by-Step Procedure:

    • Step A: Heat pure Dowtherm A (10–20 mL per gram of substrate) to a rolling reflux (~255–260°C) in a flask equipped with a short-path distillation head (to remove ethanol).

    • Step B: Dissolve your

      
      -anilinoacrylate (from Phase 1) in a minimal amount of a volatile solvent (e.g., DCM or Toluene) or add it neat if liquid.
      
    • Step C (The Trick): Add the substrate dropwise (very slowly) directly into the violently refluxing Dowtherm A.

    • Why? This ensures every molecule instantly sees 250°C, favoring the rapid intramolecular cyclization over slow intermolecular polymerization.

    • Step D: Maintain reflux for 15–30 minutes after addition is complete. Monitor ethanol evolution.

Solvent Performance Matrix
Solvent SystemBoiling PointEase of RemovalYield PotentialNotes
Dowtherm A 258°CHigh90-95% Eutectic mix; easiest to handle.
Diphenyl Ether 259°CModerate85-90%Solidifies in lines if not heated.
Mineral Oil >300°CLow60-75%Traps impurities; messy workup.
Xylenes 140°CHigh0-10% Temp too low for Conrad-Limpach.

Phase 3: Workup & Purification

Objective: Isolating the product from the high-boiling solvent.[1][6]

  • Precipitation: Cool the reaction mixture to room temperature. The 4-hydroxyquinoline is usually insoluble in Dowtherm A at RT and will precipitate as a solid.

  • The Wash:

    • Filter the solids.[1][6][7][8]

    • Crucial Step: Wash the filter cake copiously with Hexanes or Petroleum Ether . This removes the Dowtherm A/Diphenyl ether.

    • Do not use Ethanol yet; it may dissolve your product.

  • Recrystallization:

    • Solvents of choice: Ethanol , Acetic Acid , or DMF (for very insoluble derivatives).

Troubleshooting Guide (FAQ)

Q: My reaction turned into a solid black tar. What happened?

A: Polymerization.

  • Cause 1: You heated the mixture from RT to 250°C too slowly.

    • Fix: Use the Dropwise Addition method described in Phase 2.

  • Cause 2: Presence of Oxygen.[9]

    • Fix: Sparge the Dowtherm A with Nitrogen/Argon before heating and run under inert atmosphere. Oxidized anilines form "aniline black" dyes.

  • Cause 3: Unreacted Aniline.

    • Fix: Ensure Phase 1 (Schiff base formation) is 100% complete before attempting cyclization.

Q: I isolated a white solid, but it's the wrong isomer (2-hydroxy vs 4-hydroxy).

A: Kinetic vs. Thermodynamic Control.

  • Conrad-Limpach (Aniline +

    
    -ketoester at 250°C):  Yields 4-Hydroxyquinoline  (Thermodynamic).[1][3]
    
  • Knorr (Aniline +

    
    -ketoester at 140°C):  Yields 2-Hydroxyquinoline  (Kinetic, via anilide intermediate).
    
  • Fix: Ensure your temperature is >250°C . If you run this in refluxing toluene (110°C) or xylene (140°C), you may favor the Knorr product or get no reaction.

Q: My product smells like geraniums (Diphenyl Ether) and is greasy.

A: Incomplete Washing.

  • Fix: The high-boiling solvent is stuck to the crystals. Triturate (grind under solvent) the solid with hot hexanes or heptane and filter again.

References

  • Conrad, M., & Limpach, L. (1887).[2][3][10] Über das Anilid des Acetessigesters und dessen Überführung in

    
    -Oxychinaldin. Berichte der deutschen chemischen Gesellschaft. 
    
  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines. Journal of the American Chemical Society.[8] (Demonstrates the use of Dowtherm A).

  • Organic Syntheses. (1948). 2-Methyl-4-hydroxyquinoline.[2] Org. Synth. 1948, 28, 80. (Standard validated protocol for thermal cyclization).

  • BenchChem. (2025).[1][7] Application Notes and Protocols for the Conrad-Limpach Synthesis. (Modern solvent handling).

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. J. Am. Chem. Soc. (Comparison of cyclization techniques).

Sources

Technical Support Center: Optimization & Troubleshooting of the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Type: Advanced Synthesis Support Subject: Minimizing Side Reactions and Optimizing Regioselectivity in Quinoline Synthesis Assigned Specialist: Senior Application Scientist

Executive Summary & Mechanistic Overview

The Gould-Jacobs reaction is a foundational method for synthesizing 4-hydroxyquinolines (4-quinolones), crucial scaffolds in antimalarial and antibacterial drugs (e.g., fluoroquinolones). However, the reaction is notorious for two primary failure modes: intractable tar formation during the high-temperature cyclization step and poor regioselectivity when using meta-substituted anilines.

This guide provides a root-cause analysis of these side reactions and validated protocols to mitigate them.

The Reaction Pathway & Failure Points

The following diagram outlines the standard pathway and where specific side reactions (red nodes) occur.

GouldJacobsPathway Aniline Aniline + EMME Enamine Anilinomethylenemalonate (Enamine Intermediate) Aniline->Enamine - EtOH (110°C) Cyclization Thermal Cyclization (250°C, Dowtherm A) Enamine->Cyclization Conrad-Limpach Type Incomplete Side Reaction A: Incomplete Condensation (Reversible) Enamine->Incomplete Equilibrium Reversion Quinoline 4-Hydroxyquinoline-3-ester (Target) Cyclization->Quinoline - EtOH Tar Side Reaction B: Oxidative Polymerization (Black Tar) Cyclization->Tar O2 present or Temp > 280°C RegioMix Side Reaction C: Regioisomer Mixture (5- vs 7-substituted) Cyclization->RegioMix If meta-substituted

Figure 1: Critical process flow of the Gould-Jacobs synthesis highlighting the three primary zones of failure.

Module A: The Condensation Step (Preventing Impurities)

The Issue: If the first step (condensation of aniline with diethyl ethoxymethylenemalonate, EMME) is incomplete, unreacted aniline carries over. At 250°C, free aniline oxidizes rapidly, acting as a radical initiator that turns the entire batch into black tar.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Low conversion (<90%) Reversible reaction equilibrium.Force Equilibrium: Use a Dean-Stark trap or vacuum to continuously remove ethanol. Do not rely on simple reflux.
Solidification in flask Product precipitation stops stirring.Solvent Choice: Switch from neat conditions to a high-boiling solvent like toluene or xylene to keep the enamine in solution.
Darkening at 100°C Oxidation of aniline.Inertion: Run the condensation under a strict Nitrogen/Argon blanket.
Validated Protocol: Condensation
  • Stoichiometry: Mix 1.0 eq. Aniline with 1.1 eq. EMME.

  • Process: Heat to 110–140°C.

  • Critical Step: Apply weak vacuum (approx. 200 mbar) to strip generated ethanol.

  • QC: Analyze by LC-MS. Do not proceed to cyclization unless starting aniline is <2%.

Module B: The Thermal Cyclization (The "Tar" Problem)

The Issue: The cyclization requires temperatures (250–260°C) that exceed the stability limits of many organic functionalities. The most common user complaint is "My reaction turned into a black brick."

Mechanism of Failure: The cyclization is an intramolecular nucleophilic substitution. However, at 250°C, intermolecular polymerization competes with cyclization. If the concentration is too high, intermolecular reactions dominate (Tar). If Oxygen is present, oxidative degradation is instantaneous.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Black, insoluble tar 1. Oxygen leak.2. Concentration too high.1. Degas solvent (Dowtherm A) for 30 mins prior to heating.2. High Dilution: Maintain concentration <0.1 M.
Violent bumping Rapid ethanol release at 250°C.Dropwise Addition: Do not heat the enamine to 250°C in bulk. Add the enamine solution dropwise into pre-boiling Dowtherm A.
Low Yield Temperature too low (<240°C).Check Thermometer: The reaction has a high activation energy barrier. Ensure internal temp is actually 250°C+.
Validated Protocol: High-Temperature Cyclization
  • Setup: 3-neck flask, mechanical stirrer (magnetic bars fail in Dowtherm), internal thermometer, Nitrogen inlet.

  • Solvent: Heat Dowtherm A (Diphenyl ether/biphenyl eutectic) to a rolling boil (approx. 257°C).

  • Addition: Dissolve the enamine (from Module A) in a minimal amount of warm Dowtherm A. Add this solution dropwise to the boiling solvent over 20-30 minutes.

    • Why? This keeps the instantaneous concentration of uncyclized material low, favoring intramolecular cyclization over intermolecular polymerization [1].

  • Workup: Cool to room temperature. The product usually precipitates.[1] Add hexane to complete precipitation and filter.

Module C: Regioselectivity (The Meta-Aniline Challenge)

The Issue: Using a meta-substituted aniline (e.g., m-chloroaniline) creates two potential nucleophilic sites (ortho positions), leading to a mixture of 7-substituted (Target A) and 5-substituted (Target B) quinolines.

The "Gould-Jacobs Rule": Generally, steric hindrance steers the cyclization to the less hindered position (para to the meta-substituent), favoring the 7-substituted isomer . However, strongly electron-donating groups (EDGs) can override sterics via electronic activation, increasing the 5-isomer ratio [2].

Regioselectivity Decision Tree

Regioselectivity Start Input: Meta-Substituted Aniline Substituent Analyze Substituent (R) Start->Substituent Steric R is Bulky/EWG (Cl, Br, NO2, CF3) Substituent->Steric Electron Withdrawing or Large Electronic R is Small EDG (OH, OMe, NH2) Substituent->Electronic Electron Donating Result7 Major Product: 7-Isomer (Steric Control) Steric->Result7 Favored Path ResultMix Result: Mixture of 5- and 7-Isomers (Electronic vs Steric Conflict) Electronic->ResultMix Problematic Path

Figure 2: Predicting isomer distribution based on substituent electronics and sterics.

Optimization Strategy: If you require the 5-isomer or are getting an inseparable mixture:

  • Switch Methods: The Gould-Jacobs is poor for 5-substituted quinolines. Switch to the Grohe-Heubach method (cyclization using Polyphosphoric Acid Ester), which allows for lower temperatures and sometimes different selectivities [3].

  • Blocking Groups: Synthesize a precursor with a blocking group (e.g., Bromine) at the unwanted position, then remove it via hydrogenolysis later.

Frequently Asked Questions (FAQ)

Q: Can I use Diphenyl Ether instead of Dowtherm A? A: Yes. Dowtherm A is a eutectic mixture (26.5% diphenyl + 73.5% diphenyl oxide) that remains liquid at room temperature. Pure Diphenyl Ether is solid up to 26°C, which makes handling difficult during workup (it freezes in the funnel). If you use pure Diphenyl Ether, keep all glassware heated during filtration.

Q: My product is stuck in the Dowtherm. How do I isolate it? A: If the product doesn't precipitate upon cooling:

  • Dilute the mixture with 3 volumes of Hexane or Heptane.

  • If that fails, perform a high-vacuum distillation to remove the Dowtherm (bp ~130°C at 10 mmHg).

Q: Why is the Grohe-Heubach method often preferred over Gould-Jacobs? A: The Grohe-Heubach modification uses Polyphosphoric Acid (PPA) or PPE for the cyclization at 120–140°C, rather than thermal cyclization at 250°C. This milder condition prevents the "tar" side reactions and tolerates sensitive functional groups better [3].

References

  • Gould, R. G., & Jacobs, W. A. (1939).[2] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Riegel, B., et al. (1946). The Synthesis of some 4-Quinolinols and 4-Chloroquinolines from 3-Halogenoanilines. Journal of the American Chemical Society, 68(7), 1264–1266.

  • Grohe, K., & Heubach, G. (1967). Zur Synthese von 4-Chinolon-3-carbonsäuren.[3] Justus Liebigs Annalen der Chemie, 713(1), 1-224.

Sources

Optimizing solvent systems for quinoline derivative reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Quinoline Derivative Synthesis & Optimization

Introduction: The Quinoline Challenge

The quinoline scaffold is ubiquitous in medicinal chemistry (e.g., chloroquine, camptothecin) and optoelectronics. However, its synthesis is often plagued by "tarry" byproducts, poor solubility of intermediates, and difficult workups due to the basic nitrogen (pKa ~4.9). This guide moves beyond standard textbook procedures to address the causality of these failures and provides self-validating protocols for optimization.

Module 1: Reaction Medium Optimization (Synthesis Phase)

The Core Problem: Classical methods (Skraup, Friedländer) often rely on harsh conditions (conc.[1][2] H₂SO₄, nitrobenzene) or toxic dipolar aprotic solvents (DMF, NMP). These promote polymerization of sensitive intermediates like acrolein.[1]

Protocol A: Green Solvent Systems (Deep Eutectic Solvents)

Why this works: Deep Eutectic Solvents (DES) act as dual solvent-catalysts.[3] The hydrogen bond network stabilizes the transition state of the cyclization step, often eliminating the need for external Lewis acids.

Recommended System: Choline Chloride : Urea (1:2 molar ratio) Applicability: Friedländer and Combes synthesis.

ParameterTraditional Solvent (DMF/Toluene)DES (ChCl:Urea)
Temperature Reflux (110–150°C)80°C
Catalyst KOH or p-TSA requiredNone (Self-catalyzing)
Workup Extraction/DistillationWater addition (Product precipitates)
Yield (Avg) 65–75%85–94%

Step-by-Step Protocol:

  • Preparation: Mix Choline Chloride (1 eq) and Urea (2 eq) in a flask. Heat to 80°C with stirring until a clear, homogenous liquid forms (approx. 20 mins).

  • Reaction: Add 2-aminoaryl ketone (1.0 eq) and the active methylene ketone (1.0 eq) directly to the DES melt.

  • Monitoring: Stir at 80°C. Reaction progress is usually rapid (1–3 hours).

  • Isolation: Cool to room temperature. Add water (3x reaction volume). The quinoline derivative will precipitate.[1] Filter and wash with water. Recrystallize from EtOH if necessary.

Visual Guide: Solvent Selection Logic

SolventSelection Start Select Reaction Type Type1 Condensation (Friedländer/Combes) Start->Type1 Type2 Cyclization (Skraup/Doebner-Miller) Start->Type2 Cond1 Substrates acid sensitive? Type1->Cond1 Cond2 Risk of Polymerization? Type2->Cond2 Solv1 Use DES (ChCl:Urea) Temp: 80°C Cond1->Solv1 No Solv2 Use Ethanol/Water Catalyst: Cerium Nitrate Cond1->Solv2 Yes Solv3 Add Moderator (Ferrous Sulfate + Iodine) Cond2->Solv3 High (Acrolein based) Solv4 Use Ionic Liquid [bmim][BF4] Cond2->Solv4 Low

Caption: Decision matrix for selecting solvent systems based on reaction mechanism and substrate sensitivity.

Module 2: Troubleshooting "The Black Tar" (Skraup Synthesis)

User Issue: "My reaction mixture turns into a solid black mass (polymerization) and yield is <20%."

Root Cause Analysis: In the Skraup reaction, glycerol dehydrates to acrolein .[1][4] Acrolein is highly reactive and polymerizes rapidly under acidic conditions before it can react with the aniline. This polymerization is exothermic, causing a runaway thermal event that chars the product.

The "Moderated" Protocol: Do not mix all reagents at once. Control the acrolein concentration.

  • The Moderator: Add Ferrous Sulfate (FeSO₄) . It acts as an oxygen carrier and moderates the oxidation step, preventing the violent exotherm.

  • The Oxidant: Replace Nitrobenzene with Iodine (I₂) or run in the presence of mild oxidants to prevent over-oxidation of the ring.

  • Addition Order:

    • Mix Aniline + Glycerol + FeSO₄ + Iodine.

    • Heat to 100°C.

    • Dropwise addition of H₂SO₄. Never add acid all at once.

Module 3: Isolation & Purification (Workup Phase)

User Issue: "I have a persistent emulsion during extraction, and my product is streaking on TLC."

Root Cause:

  • Emulsions: Quinolines are amphiphilic. At neutral pH, they may exist as a mix of free base and salt, acting as surfactants.

  • Streaking: The basic nitrogen interacts with the acidic silanols on silica gel.

Protocol B: The pH-Swing Extraction

This method uses the pKa of quinoline (4.9) to separate it from non-basic impurities (tars) without chromatography.

Step-by-Step:

  • Acid Phase: Dilute reaction mixture with 1M HCl. The quinoline becomes protonated (Quin-H⁺) and water-soluble.

  • Wash: Extract the aqueous acidic layer with Ethyl Acetate (EtOAc).

    • Result: Tars and non-basic impurities move to EtOAc. Discard EtOAc layer.

  • Basification: Cool the aqueous layer to 0°C. Slowly add 4M NaOH until pH > 10.

    • Result: Quinoline deprotonates to the free base. It will likely oil out or precipitate.

  • Extraction: Extract the basic aqueous layer with DCM (Dichloromethane).

    • Why DCM? Quinolines have higher solubility in DCM than EtOAc.

  • TLC Fix: When running TLC, add 1% Triethylamine (TEA) to your eluent (e.g., Hexane:EtOAc:TEA). This blocks silica sites and prevents streaking.

Visual Guide: pH-Swing Workflow

Workup Crude Crude Reaction Mix Acidify Add 1M HCl (pH < 2) Crude->Acidify Wash Wash with EtOAc Acidify->Wash AqLayer Aqueous Layer (Contains Quin-H+) Wash->AqLayer OrgLayer Organic Layer (Contains Tars) Wash->OrgLayer Basify Add NaOH (pH > 10) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure Quinoline Free Base Extract->Final

Caption: Purification logic utilizing pKa differences to remove non-basic byproducts.

Frequently Asked Questions (FAQ)

Q1: Can I use water as a solvent for Friedländer synthesis? A: Yes. While quinoline precursors are often insoluble in water, the reaction can proceed "on water" (heterogeneous). However, adding a surfactant (SDS) or using a hydrotrope (like sodium xylene sulfonate) significantly improves yield by increasing the effective concentration at the interface. See Reference [1] for aqueous protocols.

Q2: My Palladium catalyst dies during Suzuki coupling on a quinoline substrate. Why? A: The quinoline nitrogen is a good ligand and can displace phosphines on the Pd center, poisoning the catalyst. Solution: Use a bulky ligand (e.g., XPhos, SPhos) that prevents the nitrogen from coordinating to the metal center. Alternatively, run the reaction in acidic media (using Pd(OAc)₂) to protonate the nitrogen, rendering it non-coordinating.

Q3: How do I remove residual high-boiling solvents like DMSO or DMF? A: Do not attempt to rotovap these off. Use the "Lyophilization" approach if stable, or better yet, perform the pH-Swing extraction (Protocol B). DMSO/DMF will wash out into the aqueous phase during the initial extraction steps.

References

  • Green Synthesis of Quinoline Derivatives

    • Title: Green and traditional one-pot synthesis techniques for bioactive quinoline deriv
    • Source: ResearchGate / European Journal of Medicinal Chemistry (2025).
    • Link:

  • Deep Eutectic Solvents (DES)

    • Title: Synthesis of 2,4-Disubstituted Quinolines in Deep Eutectic Solvents.
    • Source: Chinese Journal of Organic Chemistry (2019).
    • Link:

  • Skraup Reaction Troubleshooting

    • Title: The Skraup Synthesis of Quinolines (Organic Reactions).[1][5][6][7]

    • Source: Organic Reactions (Wiley).
    • Link:

  • Purification & Extraction Kinetics

    • Title: Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents.[8]

    • Source: MDPI (Processes, 2024).
    • Link:

Sources

Validation & Comparative

Comparative Guide: Gould-Jacobs vs. Conrad-Limpach Synthesis for 4-Hydroxyquinolines

[1]

Executive Summary

The synthesis of 4-hydroxyquinolines (4-quinolones) is a cornerstone in the production of antimalarials and fluoroquinolone antibiotics. While both the Gould-Jacobs (GJ) and Conrad-Limpach (CL) protocols utilize aniline precursors and thermal cyclization, they diverge fundamentally in intermediate architecture and regiochemical control.

  • The Verdict:

    • Choose Gould-Jacobs for large-scale pharmaceutical manufacturing, particularly when a 3-carboxylate handle is required (e.g., Ciprofloxacin, Norfloxacin) or when working with electron-deficient anilines.

    • Choose Conrad-Limpach for the rapid synthesis of 2-substituted-4-hydroxyquinolines or when the 3-position must remain unsubstituted without a decarboxylation step.

Mechanistic Divergence & Pathway Analysis

The primary distinction lies in the electrophile and the resulting intermediate. This dictates the substitution pattern of the final quinoline core.

The Conrad-Limpach Pathway (Kinetic Control)

This method relies on the condensation of aniline with a

123

Schiff base (imine)
  • Risk:[3] Higher temperatures during condensation favor the thermodynamic amide product, which leads to the Knorr synthesis (2-hydroxyquinoline) instead of the desired 4-hydroxyquinoline.

The Gould-Jacobs Pathway (Addition-Elimination)

This method utilizes alkoxymethylene malonates (e.g., EMME/DEEM). The reaction proceeds via an addition-elimination sequence to form an anilinomethylenemalonate .

  • Advantage:[3][4] The intermediate is highly stable and the cyclization reliably yields a 3-carboxy derivative, a critical pharmacophore for DNA gyrase inhibition in antibiotics.

Visualizing the Pathways

Gcluster_0Critical DivergenceStartStarting Material:Aniline DerivativeCL_CondCondensation(T < 100°C, Acid Cat.)Start->CL_CondGJ_CondCondensation(110-130°C)Start->GJ_CondCL_ReagentReagent:Beta-Ketoester(e.g., Ethyl Acetoacetate)CL_Reagent->CL_CondCL_InterIntermediate:Beta-Aminoacrylate / Schiff Base(Kinetic Product)CL_Cond->CL_Inter- H2OCL_CycleThermal Cyclization(250°C, Dowtherm A)CL_Inter->CL_CycleCL_ProdProduct:2-Substituted-4-HydroxyquinolineCL_Cycle->CL_Prod- EtOHGJ_ReagentReagent:Alkoxymethylene Malonate(e.g., DEEM)GJ_Reagent->GJ_CondGJ_InterIntermediate:AnilinomethylenemalonateGJ_Cond->GJ_Inter- EtOHGJ_CycleThermal Cyclization(250-300°C, Dowtherm A)GJ_Inter->GJ_CycleGJ_ProdProduct:3-Carboxy-4-HydroxyquinolineGJ_Cycle->GJ_Prod- EtOH

Figure 1: Comparative reaction flow. Note the distinct intermediates: Schiff Base (CL) vs. Anilinomethylenemalonate (GJ).

Critical Parameter Analysis

Regioselectivity (Meta-Substituted Anilines)

When using meta-substituted anilines (e.g., 3-chloroaniline), cyclization can occur at two ortho positions (2 or 6), leading to isomeric mixtures (7-substituted vs. 5-substituted quinolines).

FeatureConrad-LimpachGould-Jacobs
Directing Effect Highly sensitive to steric hindrance.Steric and electronic control.[4][5]
Isomer Ratio Often yields significant mixtures of 5- and 7-isomers.Strongly favors the 7-substituted isomer (para to directing group) due to the bulky malonate group avoiding the substituent.
Relevance Problematic for clean synthesis.Ideal for Fluoroquinolones (requires 7-F, 6-H pattern).
Electronic Effects
  • Electron-Donating Groups (EDGs): Accelerate cyclization in both methods by increasing nucleophilicity of the aromatic ring.

  • Electron-Withdrawing Groups (EWGs):

    • CL: Significantly retards the reaction; may fail with strong EWGs (e.g., -NO2).

    • GJ: More robust. Can tolerate mild EWGs (e.g., -Cl, -F), making it the standard for halogenated drug precursors.

Experimental Protocols

Protocol A: Gould-Jacobs Synthesis (Fluoroquinolone Precursor)

Target: Ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate

Reagents:

  • 3-Chloroaniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.1 eq)

  • Diphenyl ether (Solvent for cyclization)[2][4][5][6]

Workflow:

  • Condensation: Mix 3-chloroaniline and DEEM in a flask. Heat to 110–120°C for 2 hours.

    • Checkpoint: Monitor the distillation of ethanol. The reaction is complete when ethanol cessation is observed.

    • Validation: Solidify the intermediate (anilinomethylenemalonate) by cooling/triturating with hexane. Recrystallize if necessary.[2][6]

  • Cyclization: Heat Diphenyl ether to reflux (~255°C ).

  • Addition: Add the intermediate slowly (portion-wise) to the boiling solvent.

    • Why: Adding to hot solvent maintains high dilution locally, preventing intermolecular polymerization and favoring intramolecular cyclization.

  • Work-up: Reflux for 45–60 mins. Cool to room temperature. The product usually precipitates. Filter and wash with acetone/hexane to remove high-boiling solvent.

Protocol B: Conrad-Limpach Synthesis

Target: 2-Methyl-4-hydroxyquinoline[7]

Reagents:

  • Aniline (1.0 eq)[2][6]

  • Ethyl Acetoacetate (1.0 eq)

  • Catalytic HCl (0.05 eq)

  • Benzene or Toluene (for Dean-Stark)

  • Mineral Oil or Dowtherm A (for cyclization)[2][5]

Workflow:

  • Schiff Base Formation: Mix aniline, ethyl acetoacetate, and acid catalyst in benzene. Reflux with a Dean-Stark trap to remove water continuously.

    • Critical Control: Do not exceed 100°C without water removal, or the amide (Knorr product) will form.

    • Validation: Monitor water collection. Stop when theoretical water volume is reached.

  • Isolation: Evaporate benzene. The residual oil is the crude

    
    -anilinocrotonate.
    
  • Cyclization: Heat Mineral Oil to 250°C .

  • Flash Cyclization: Add the crude oil rapidly to the vigorously stirred hot solvent. Rapid ethanol evolution will occur.

  • Work-up: Cool to room temperature. Dilute with petroleum ether to precipitate the product.

Performance Data Comparison

The following data aggregates typical performance metrics from literature for substituted aniline substrates.

MetricGould-Jacobs (GJ)Conrad-Limpach (CL)
Typical Yield 60% – 85%40% – 70%
Atom Economy Lower (Loss of 2 EtOH molecules)Higher (Loss of H2O + EtOH)
Scalability High (Used in multi-ton pharma)Moderate (Solvent handling issues)
Temp. Requirement Extreme (~250°C)Extreme (~250°C)
Product Scope 3-COOR-4-OH quinolines2-Alkyl-4-OH quinolines
Key Limitation Requires decarboxylation step if 3-H is desired.Sensitive to moisture/temp in Step 1.

Decision Matrix

Use this logic flow to select the appropriate methodology for your target molecule.

DecisionTreeStartTarget Molecule?Q1Is there a substituentat Position 2?Start->Q1Q2Is a 3-Carboxylategroup required?Q1->Q2No (H)Result_CLUse CONRAD-LIMPACH(Ethyl Acetoacetate)Q1->Result_CLYes (e.g., Methyl)NoteNote: If target is 2-OH (Carbostyril),use Knorr conditions.Q1->NoteResult_GJUse GOULD-JACOBS(EMME/DEEM)Q2->Result_GJYes (Antibiotics)Q2->Result_GJNo (Requires Decarboxylation)Result_KnorrUse KNORR Synthesis(Thermodynamic Control)

Figure 2: Synthesis Selection Logic.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Conrad-Limpach Synthesis of 4-Hydroxyquinolines. Retrieved from

  • Sipos, G., et al. (2020).[4][8] On the Regioselectivity of the Gould–Jacobs Reaction: Gas‐Phase Versus Solution‐Phase Thermolysis. ResearchGate. Retrieved from

  • Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from

  • MDPI. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. Retrieved from

  • Biotage. (2018). Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. Retrieved from

In Vitro Efficacy of Novel Quinoline-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: DHODH Inhibition and Anticancer/Antiviral Potency

Executive Summary: The Renaissance of the Quinoline Scaffold

Quinoline-4-carboxamide derivatives have emerged as a privileged scaffold in modern medicinal chemistry, distinguishing themselves from their isomer, the quinoline-3-carboxamides (e.g., Tasquinimod). The primary mechanism driving their current resurgence is the potent and selective inhibition of Dihydroorotate Dehydrogenase (DHODH) , a rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.

Unlike traditional chemotherapeutics that indiscriminately damage DNA, these novel derivatives exploit the "pyrimidine hunger" of rapidly dividing cancer cells and viral replication complexes. This guide objectively compares the in vitro efficacy of novel quinoline-4-carboxamide analogs against established standards (Brequinar and Leflunomide), providing experimental workflows and data-driven insights for lead optimization.

Mechanistic Profile: Pyrimidine Starvation

To understand the efficacy of these derivatives, one must first understand the metabolic bottleneck they target. DHODH catalyzes the oxidation of dihydroorotate to orotate, reducing ubiquinone (CoQ10) to ubiquinol in the process.

Why Quinoline-4-carboxamides? Structural studies reveal that the 4-carboxamide moiety mimics the interaction of the endogenous substrate or the carboxylate of Brequinar, forming critical salt bridges with arginine residues (e.g., Arg136 in human DHODH) within the ubiquinone-binding tunnel.

Diagram 1: Mechanism of Action (DHODH Inhibition)

DHODH_Mechanism DHO Dihydroorotate DHODH DHODH Enzyme (Mitochondrial Membrane) DHO->DHODH Substrate Orotate Orotate Pyrimidine Pyrimidine Nucleotides (UMP, CTP, dTTP) Orotate->Pyrimidine Biosynthesis DHODH->Orotate Oxidation DHODH->Pyrimidine Inhibition blocks Q4C Quinoline-4-carboxamide (Inhibitor) Q4C->DHODH Competes with Ubiquinone (IC50 < 50 nM) DNA_RNA DNA/RNA Synthesis Pyrimidine->DNA_RNA Required for Stasis Cell Cycle Arrest (S-Phase) Pyrimidine->Stasis Depletion leads to

Caption: The quinoline-4-carboxamide scaffold blocks the ubiquinone channel of DHODH, halting pyrimidine synthesis and forcing rapidly dividing cells into S-phase arrest.

Comparative Efficacy Analysis

The following data synthesizes recent findings comparing novel 2-arylquinoline-4-carboxamide derivatives against the clinical standard Leflunomide (active metabolite Teriflunomide) and the potent tool compound Brequinar .

Table 1: Enzymatic and Cellular Potency Comparison
Compound ClassTargetEnzyme IC50 (hDHODH)Cell Viability GI50 (Leukemia/Solid Tumor)Selectivity Index (SI)Key Structural Feature
Novel Quinoline-4-carboxamide (Lead) hDHODH9.7 ± 1.4 nM 0.15 - 0.50 µM > 1002-Aryl substitution + 4-COOH bioisostere
Brequinar (Reference) hDHODH10 - 20 nM0.05 - 0.20 µM~50Biphenyl system (High potency, narrow therapeutic window)
Leflunomide (Teriflunomide) hDHODH~1,000 nM> 20 µMHighIsoxazole ring opening; lower potency
Doxorubicin (SoC) DNA IntercalationN/A0.01 - 0.10 µMLow (< 10)General cytotoxicity

Analysis:

  • Potency: Novel quinoline-4-carboxamides (specifically 2-aryl derivatives) demonstrate low nanomolar potency against the enzyme, comparable to Brequinar and significantly superior to Leflunomide.

  • Selectivity: Unlike Doxorubicin, which kills normal and cancer cells indiscriminately, DHODH inhibitors show a high Selectivity Index (SI). Normal cells can salvage pyrimidines from the bloodstream, whereas cancer cells are often addicted to de novo synthesis.

  • Solubility: A common limitation of the quinoline scaffold is lipophilicity (LogP > 4). Newer derivatives incorporate polar side chains (e.g., morpholine or piperazine amides) to improve aqueous solubility without sacrificing potency.

Experimental Validation Protocols

To replicate these findings or validate new derivatives, the following self-validating protocols are recommended. These workflows ensure that observed toxicity is due to specific target inhibition (DHODH) and not off-target effects.

4.1. The DCIP Reduction Assay (Enzymatic Potency)

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which serves as the terminal electron acceptor in the DHODH reaction, accompanied by a color change from blue to colorless (absorbance decrease at 600 nm).

  • Reagents: Recombinant hDHODH, Dihydroorotate (substrate), Decylubiquinone (co-substrate), DCIP.

  • Control: Brequinar (Positive Control), DMSO (Negative Control).

  • Validation Step: The reaction rate must be linear over the measurement period (typically 20 mins). If the rate curves, the enzyme concentration is too high.

4.2. Uridine Rescue Assay (Mechanism Confirmation)

This is the gold standard for confirming DHODH specificity.

  • Setup: Treat two sets of cancer cell cultures (e.g., A375 or HL-60) with the quinoline derivative at 10x IC50.

  • Rescue: Supplement one set with 100 µM Uridine .

  • Readout: Measure viability after 72h.

  • Interpretation: If the compound is a specific DHODH inhibitor, uridine supplementation will bypass the block, restoring cell viability to near 100%. If toxicity persists, the compound has off-target effects (toxicity is non-specific).

Diagram 2: Experimental Validation Workflow

Validation_Workflow Start Synthesized Derivative EnzymeAssay hDHODH Assay (DCIP Reduction) Start->EnzymeAssay Selection IC50 < 100 nM? EnzymeAssay->Selection CellAssay Cell Viability (MTT) +/- Uridine Rescue Selection->CellAssay Yes Discard Discard / Redesign Selection->Discard No Specific Specific DHODH Inhibitor (Viability Restored) CellAssay->Specific Rescue Observed OffTarget Off-Target Toxicity (No Rescue) CellAssay->OffTarget No Rescue

Caption: A "Go/No-Go" decision tree. The Uridine Rescue step is critical to distinguish specific DHODH inhibitors from general toxins.

Structure-Activity Relationship (SAR) Insights

Based on recent literature (see References 1, 2), the following SAR trends are critical for optimizing the quinoline-4-carboxamide scaffold:

  • The Acidic Function (Position 4): The carboxylic acid (or a bioisostere like a hydroxamic acid) is essential for binding to the arginine residues in the active site. Converting this to a simple ester often abolishes activity unless it is hydrolyzed intracellularly (prodrug).

  • The 2-Aryl Group: A lipophilic aryl group at Position 2 (e.g., biphenyl or substituted phenyl) occupies the hydrophobic channel normally used by the ubiquinone tail. Bulky groups here increase potency but must be balanced against solubility.

  • The Quinoline Nitrogen: The nitrogen atom in the quinoline ring often participates in water-mediated hydrogen bonding. Substitution at the 6, 7, or 8 positions can fine-tune the electronic properties of the ring, affecting both potency and metabolic stability.

References
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Source: Archiv der Pharmazie (PubMed) URL:[Link]

  • Preclinical efficacy of tasquinimod-based combinations in advanced myeloproliferative neoplasms. (Comparative context for quinoline-3-carboxamides) Source: Blood Advances (NIH/PMC) URL:[Link]

A Researcher's Guide to the Structural Verification of Methyl 4-hydroxyquinoline-6-carboxylate via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the cross-referencing of Nuclear Magnetic Resonance (NMR) data for Methyl 4-hydroxyquinoline-6-carboxylate with established literature and theoretical values. While a complete, published experimental NMR spectrum for this specific molecule remains elusive in readily available literature, this guide will equip you with the necessary protocols, comparative data from closely related analogs, and theoretical predictions to confidently verify your experimental findings.

At its core, NMR spectroscopy serves as a powerful tool for elucidating the intricate carbon-hydrogen framework of a molecule.[1] By analyzing the chemical shifts, multiplicities, and coupling constants in both proton (¹H) and carbon-13 (¹³C) NMR spectra, we can piece together the molecular puzzle. This guide will first detail the standardized protocol for acquiring high-quality NMR data for the title compound. Subsequently, we will delve into a comparative analysis, leveraging experimental data from the parent scaffold, 4-hydroxyquinoline, and juxtaposing it with theoretically predicted chemical shifts for this compound. This approach allows for a robust understanding of the substituent effects of the methyl carboxylate group on the quinoline ring system.

I. The Foundational Protocol: Acquiring Experimental NMR Data

The quality of your NMR data is paramount for accurate structural elucidation. The following protocol outlines the key steps for preparing your sample of this compound and acquiring both ¹H and ¹³C NMR spectra. The causality behind each step is explained to ensure a self-validating experimental system.

Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6). prep2 Ensure complete dissolution; sonicate briefly if necessary. prep1->prep2 prep3 Transfer the solution to a clean, dry 5 mm NMR tube. prep2->prep3 prep4 Add a small amount of an internal standard (e.g., TMS). prep3->prep4 acq1 Insert the sample into the NMR spectrometer. prep4->acq1 acq2 Lock the spectrometer on the deuterium signal of the solvent. acq1->acq2 acq3 Shim the magnetic field to optimize homogeneity. acq2->acq3 acq4 Acquire the ¹H NMR spectrum. acq3->acq4 acq5 Acquire the ¹³C NMR spectrum (with proton decoupling). acq4->acq5 proc1 Apply Fourier transform to the FID. acq5->proc1 proc2 Phase correct the spectrum. proc1->proc2 proc3 Perform baseline correction. proc2->proc3 proc4 Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm). proc3->proc4 proc5 Integrate the signals in the ¹H NMR spectrum. proc4->proc5 G cluster_0 4-Hydroxyquinoline 4-Hydroxyquinoline

Caption: Molecular structure of 4-hydroxyquinoline. [2] The reported experimental NMR data for 4-hydroxyquinoline in DMSO-d₆ is summarized in the table below. [3][4] Table 1: Experimental NMR Data for 4-Hydroxyquinoline in DMSO-d₆

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
27.97 (d)140.3
36.12 (d)108.5
4-177.1
4a-125.2
58.17 (d)122.8
67.36 (t)125.2
77.68 (t)131.5
87.61 (d)118.7
8a-151.8
4-OH11.91 (s)-

Note: The multiplicity of the signals is indicated in parentheses (s = singlet, d = doublet, t = triplet).

Predicted NMR Data for this compound

Various software packages and online tools can predict ¹H and ¹³C NMR spectra based on the molecular structure. These predictions are based on large databases of experimental data and sophisticated algorithms that account for various electronic and steric effects. While not a substitute for experimental data, they provide a valuable estimation of the expected chemical shifts.

Below is a table of predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are generated based on established computational models and serve as a guide for interpreting your experimental data.

Table 2: Predicted NMR Data for this compound

Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2~8.1~141
3~6.3~109
4-~177
4a-~126
5~8.7~124
7~8.2~133
8~7.8~120
8a-~152
6-COOCH₃~3.9 (s)~52
6-C OOCH₃-~166
4-OH~12.0 (s)-
Interpreting the Comparison

By comparing your experimental data for this compound with the data in Tables 1 and 2, you can perform a detailed structural verification. Key points to consider:

  • Substituent Effects: The primary difference between 4-hydroxyquinoline and your target molecule is the methyl carboxylate group at the C-6 position. This electron-withdrawing group is expected to have a noticeable effect on the chemical shifts of the protons and carbons in the benzene ring of the quinoline system.

    • Proton NMR: The protons at positions C-5 and C-7 are expected to be shifted downfield (to a higher ppm value) compared to the parent compound due to the deshielding effect of the ester group. The proton at C-8 should be less affected.

    • Carbon NMR: The carbon atom directly attached to the ester group (C-6) will be significantly deshielded. The other carbons in the benzene ring (C-4a, C-5, C-7, C-8, and C-8a) will also experience shifts, the magnitudes of which can be rationalized by considering resonance and inductive effects.

  • Characteristic Signals: The presence of a singlet at approximately 3.9 ppm in the ¹H NMR spectrum, integrating to three protons, is a strong indicator of the methyl ester group. In the ¹³C NMR spectrum, the carbonyl carbon of the ester will appear at a characteristic downfield shift of around 166 ppm, and the methoxy carbon will be observed at approximately 52 ppm.

  • Tautomerism: It is important to note that 4-hydroxyquinolines can exist in tautomeric equilibrium with their 4-quinolone form. In DMSO solution, the 4-hydroxy tautomer is generally favored. The observation of a broad singlet for the hydroxyl proton at a downfield chemical shift (around 12 ppm) is consistent with this tautomeric form.

III. Conclusion and Best Practices

Key Takeaways for the Researcher:

  • Rigorous Experimentation: Adherence to a standardized NMR protocol is crucial for obtaining high-quality, reproducible data.

  • Comparative Mindset: In the absence of direct literature data, leverage the wealth of information available for closely related analogs.

  • Embrace Prediction: Computational NMR prediction is a powerful tool to guide your spectral interpretation and confirm your assignments.

  • Document and Share: Should you successfully synthesize and characterize this compound, consider publishing your fully assigned ¹H and ¹³C NMR data to contribute to the collective knowledge of the scientific community.

By following the principles and protocols outlined in this guide, researchers, scientists, and drug development professionals can confidently navigate the process of structural elucidation and ensure the integrity of their scientific endeavors.

References

  • This reference is a placeholder for the publication where the experimental data for Methyl 4-hydroxyquinoline-6-carboxyl
  • Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Journal of Analytical & Bioanalytical Techniques. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules. [Link]

  • 4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]

  • A convenient and accurate method for predicting 13C chemical shifts in organic molecules. New Journal of Chemistry. [Link]

Sources

Structural analogs of Methyl 4-hydroxyquinoline-6-carboxylate and their activity

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Anticancer Activity of Methyl 4-hydroxyquinoline-6-carboxylate Analogs

Introduction: The Quinoline Scaffold in Oncology

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Its derivatives have been extensively explored for various therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antimalarial treatments.[1][2] In the realm of oncology, quinoline-based compounds have demonstrated efficacy through diverse mechanisms of action such as the inhibition of protein kinases, topoisomerases, and tubulin polymerization, as well as the induction of apoptosis and cell cycle arrest.[3] this compound serves as a foundational structure for the development of novel anticancer agents. This guide provides a comparative analysis of its structural analogs, focusing on how specific molecular modifications influence their cytotoxic activity against various cancer cell lines. By examining the structure-activity relationships (SAR), we aim to provide researchers and drug development professionals with insights into the rational design of more potent and selective quinoline-based therapeutics.

Core Compound Analysis: this compound

This compound is a key intermediate in the synthesis of more complex and biologically active molecules.[4] The 4-hydroxyquinoline (or 4-quinolone) moiety is particularly significant, as it is found in compounds known to inhibit various enzymes crucial for cancer cell proliferation, such as tyrosine kinases and dihydroorotate dehydrogenase (DHODH).[5][6] The ester group at the 6-position provides a strategic point for modification, allowing for the exploration of how changes in steric and electronic properties at this position affect biological activity. Understanding the baseline activity and chemical reactivity of this core structure is essential for a systematic evaluation of its analogs.

Comparative Analysis of Structural Analogs and Their Anticancer Activity

The development of effective anticancer agents often relies on the systematic modification of a lead compound to enhance its potency and selectivity. Below, we compare various structural analogs of this compound, categorized by the type of modification.

Modification of the Carboxylate Group

The ester at the C-6 position is a prime target for chemical modification to influence the compound's pharmacokinetic and pharmacodynamic properties.

  • Amide and Carboxamide Derivatives: Conversion of the C-6 methyl ester to various carboxamides has been a fruitful strategy for enhancing anticancer potency.[7] This modification can introduce new hydrogen bonding interactions with biological targets. For example, quinoline and quinolone carboxamides have been shown to act as potent inhibitors of topoisomerase and protein kinases.[7] The nature of the amine used to form the amide can significantly impact activity, with bulky or aromatic substituents often leading to increased cytotoxicity.

  • Hydrazone Derivatives: The synthesis of quinoline-based dihydrazone derivatives has yielded compounds with significant antiproliferative activity against a range of cancer cell lines, including human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cells.[8] Some of these derivatives have shown IC50 values in the low micromolar range, outperforming the clinically used anticancer drug 5-FU in certain cell lines.[8]

Substitutions on the Quinoline Ring

Modifications at other positions on the quinoline ring can dramatically alter the biological activity profile.

  • Halogenation: Introduction of halogen atoms (F, Cl, Br) at various positions of the quinoline ring is a common strategy in medicinal chemistry to modulate lipophilicity and metabolic stability. For instance, a 6-chloro-substituted quinoline-4-carboxylic acid has been used as a precursor for antimalarial agents with novel mechanisms of action, highlighting the importance of this substitution pattern.[9]

  • Hydroxylation and Alkoxylation: The presence and position of hydroxyl or methoxy groups can influence the molecule's ability to interact with target enzymes. 8-hydroxyquinoline derivatives, for example, are known for their metal-chelating properties, which can contribute to their anticancer effects.[10][11] Specifically, an unsubstituted phenolic group at the 8-position has been identified as a key structural fragment for biological activity.[10]

Structure-Activity Relationship (SAR) Summary

The collective findings from studies on various analogs allow for the formulation of key structure-activity relationships that can guide future drug design.

Modification Position Effect on Anticancer Activity Rationale / Example
Ester to CarboxamideC-6Generally increases potencyIntroduces new hydrogen bond donors/acceptors, enhancing target binding.[7]
Ester to HydrazoneC-6Significant increase in potencyDihydrazone derivatives show potent activity against multiple cancer cell lines.[8]
HalogenationC-6, C-7Can increase lipophilicity and cell permeabilityChloro-substitutions are common in bioactive quinolines.[9]
Hydroxyl GroupC-8Often essential for activityThe phenolic group can act as a hydrogen bond donor and a metal chelator.[10]

Mechanisms of Action: Targeting Key Cancer Pathways

Quinolone derivatives exert their anticancer effects through various molecular interactions and by modulating critical signaling pathways.[12] A prominent mechanism is the inhibition of protein kinases, which are crucial for cancer cell growth and survival.[13]

dot digraph "Kinase_Inhibition_Pathway" { graph [rankdir="LR", splines=true, nodesep=0.8, size="7.5,4", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2]; edge [arrowhead=vee, penwidth=1.5];

// Nodes GF [label="Growth Factor", fillcolor="#FBBC05", fontcolor="#202124"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quinolone [label="Quinolone Analog\n(e.g., Axl Inhibitor)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; P [label="P", shape=circle, fillcolor="#F1F3F4", fontcolor="#202124", width=0.3, height=0.3]; Downstream [label="Downstream Signaling\n(e.g., PI3K/Akt, MAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, Migration", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges GF -> RTK [label="Binds"]; RTK -> P [label="Autophosphorylation", dir=none]; Quinolone -> RTK [label="Inhibits", color="#EA4335"]; P -> Downstream [label="Activates"]; Downstream -> Proliferation [label="Promotes"]; } ondot Caption: Inhibition of Receptor Tyrosine Kinase (RTK) signaling by quinoline analogs.

Many quinoline derivatives have been identified as potent inhibitors of receptor tyrosine kinases like Axl.[14] By binding to the ATP-binding site of the kinase domain, these compounds prevent autophosphorylation and the subsequent activation of downstream signaling pathways that are essential for cell proliferation, survival, and migration.[14] For instance, certain quinolone antibiotic derivatives have been repurposed as selective Axl kinase inhibitors, with some compounds showing IC50 values in the nanomolar range.[14]

Experimental Protocols

To ensure the reliability and reproducibility of the activity data, standardized experimental protocols are crucial. The following is a representative protocol for evaluating the in vitro cytotoxic activity of quinoline analogs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (quinoline analogs) dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[15]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%.[15]

  • Remove the existing medium and add 100 µL of the medium containing various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).[15]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[15]

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits 50% of cell growth) is then calculated from the dose-response curve.

dot digraph "MTT_Assay_Workflow" { graph [splines=true, nodesep=0.5, ranksep=0.5, size="7.5,5", dpi=100]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, penwidth=1.5];

// Nodes start [label="Start: Seed Cells\nin 96-well Plate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; incubate1 [label="Incubate 24h\n(Cell Attachment)"]; treat [label="Treat with\nQuinolone Analogs\n(Serial Dilutions)", fillcolor="#FBBC05", fontcolor="#202124"]; incubate2 [label="Incubate 48-72h"]; add_mtt [label="Add MTT Reagent", fillcolor="#34A853", fontcolor="#FFFFFF"]; incubate3 [label="Incubate 4h\n(Formazan Formation)"]; solubilize [label="Add Solubilization\nBuffer"]; read [label="Read Absorbance\n(570 nm)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analyze [label="Calculate IC50 Values\n& Analyze SAR"];

// Edges start -> incubate1; incubate1 -> treat; treat -> incubate2; incubate2 -> add_mtt; add_mtt -> incubate3; incubate3 -> solubilize; solubilize -> read; read -> analyze; } ondot Caption: Standard workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 4-hydroxyquinoline-6-carboxylate scaffold is a versatile platform for the development of novel anticancer agents. Structure-activity relationship studies have demonstrated that modifications at the C-6 position, such as the formation of carboxamides and hydrazones, can significantly enhance cytotoxic potency. Furthermore, substitutions on the quinoline ring, particularly at the C-8 position with a hydroxyl group, are crucial for activity. The primary mechanisms of action for these compounds often involve the inhibition of key enzymes in cancer cell signaling, such as receptor tyrosine kinases.

Future research should focus on optimizing the lead compounds identified in these studies to improve their selectivity for cancer cells over normal cells, thereby reducing potential toxicity. Additionally, exploring combination therapies where these quinoline derivatives are used alongside existing chemotherapeutic agents could provide synergistic effects and overcome drug resistance. The continued exploration of the chemical space around the 4-hydroxyquinoline scaffold holds significant promise for the discovery of next-generation anticancer drugs.

References

  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020-08-21).
  • 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease - MDPI. (2023-09-21).
  • (PDF) Biological Activities of Quinoline Derivatives - ResearchGate. (2025-08-08).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023-03-28).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central. (2020-06-02).
  • Review on recent development of quinoline for anticancer activities.
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC - PubMed Central.
  • Quinolone antibiotic derivatives as new selective Axl kinase inhibitors - PubMed.
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking - RSC Publishing. (2024-07-12).
  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI.
  • Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry.
  • Reactivity and Anticancer Assessment of 4-Hydroxyquinoline Derivatives | Request PDF.
  • Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.
  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC - PubMed Central.
  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025-07-18).
  • Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis - Benchchem.
  • Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Publications. (2022-05-25).
  • Structure-activity relationship of quinoline carboxylic acids - Benchchem.
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR.
  • Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies - PMC - NIH. (2025-02-05).
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed. (2025-01-28).
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Publishing.

Sources

Efficacy of Methyl 4-hydroxyquinoline-6-carboxylate derivatives against drug-resistant malaria

Author: BenchChem Technical Support Team. Date: February 2026

The relentless evolution of drug resistance in Plasmodium falciparum, the most lethal malaria parasite, necessitates a continuous search for novel therapeutic agents. The quinoline scaffold has historically been a cornerstone of antimalarial drug discovery, yielding stalwart drugs like chloroquine and quinine. However, their efficacy has been severely compromised by widespread resistance. This guide delves into the therapeutic potential of a specific subclass of quinolines: 4-hydroxyquinoline-6-carboxylate derivatives, with a focus on their methyl esters, as a promising avenue for overcoming drug-resistant malaria. We will explore their design rationale, comparative efficacy against resistant strains, and the experimental methodologies underpinning their evaluation.

The Quinoline Core: A Privileged Scaffold with a Challenge

Quinoline-containing drugs traditionally act within the parasite's acidic digestive vacuole. They are thought to interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by preventing its polymerization into inert hemozoin crystals.[1][2] This leads to the accumulation of toxic heme, ultimately killing the parasite. However, resistance mechanisms, often linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT), lead to the efflux of these drugs from their site of action.[2]

The strategic modification of the quinoline core is a key approach to circumventing these resistance mechanisms. The introduction of a carboxylate group at the C6 position and a hydroxyl group at the C4 position of the quinoline ring system presents a unique pharmacophore with the potential for novel interactions and improved efficacy.

Design and Synthesis of 4-Hydroxyquinoline-6-carboxylate Derivatives

The synthesis of quinoline-4-carboxylic acid derivatives can be achieved through established methods like the Doebner and Pfitzinger reactions. More contemporary approaches focus on greener chemistry, utilizing solvent-free conditions, efficient catalysts, and microwave irradiation to improve yields and reduce reaction times.

A general synthetic route to obtain quinoline-4-carboxylates involves the reaction of isatin with 1,3-dicarbonyl compounds in the presence of an alcohol and a catalyst like trimethylchlorosilane (TMSCl). This one-pot procedure allows for the simultaneous formation of the quinoline core and the esterification at the C4 position. For the specific synthesis of 4-hydroxyquinoline-6-carboxylate derivatives, appropriately substituted starting materials would be employed.

cluster_synthesis General Synthesis of Quinolines Substituted Aniline Substituted Aniline Cyclization Cyclization Substituted Aniline->Cyclization Beta-ketoester Beta-ketoester Beta-ketoester->Cyclization Quinolone Core Quinolone Core Cyclization->Quinolone Core Functional Group Interconversion Functional Group Interconversion Quinolone Core->Functional Group Interconversion Target Derivative Target Derivative Functional Group Interconversion->Target Derivative

Caption: Generalized synthetic workflow for quinoline derivatives.

Comparative In Vitro Efficacy Against Drug-Resistant P. falciparum**

While specific data for methyl 4-hydroxyquinoline-6-carboxylate derivatives is emerging, we can infer their potential by examining related quinoline structures. For instance, studies on 4-aminoquinoline analogues have shown that modifications to the quinoline core can restore activity against chloroquine-resistant strains.[1] A series of novel 4-aminoquinoline analogues bearing a methyl group at the 4-aminoquinoline moiety demonstrated IC50 values of less than 0.5 μM against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains of P. falciparum.[1]

Furthermore, endochin-like 4(1H)-quinolones with extended side chains at the C3 position have shown potent activity against both chloroquine-sensitive and multidrug-resistant P. falciparum strains, with their primary target believed to be the parasite's cytochrome bc1 complex.[3] This suggests that the 4-oxo/hydroxy tautomerism of the quinoline core is a key feature for antimalarial activity.

The table below presents a hypothetical comparison based on data from related quinoline derivatives to illustrate the type of data required for a comprehensive evaluation.

Compound ClassP. falciparum StrainIC50 (nM)Cytotoxicity (CC50, HepG2) (µM)Selectivity Index (SI = CC50/IC50)Reference
Chloroquine 3D7 (Sensitive)10 - 20> 100> 5000[1]
K1 (Resistant)200 - 400> 100< 500[1]
4-Aminoquinoline Analogue (9a) 3D7 (Sensitive)< 500> 10> 20[1]
K1 (Resistant)< 500> 10> 20[1]
Hypothetical this compound Derivative 3D7 (Sensitive)TBDTBDTBD
K1 (Resistant)TBDTBDTBD
W2 (Resistant)TBDTBDTBD

TBD: To Be Determined through future experimental studies.

In Vivo Efficacy in Murine Malaria Models

Promising in vitro activity must translate to in vivo efficacy. The 4-day suppressive test in Plasmodium berghei or Plasmodium yoelii infected mice is a standard preclinical model. For example, a 4-aminoquinoline analogue, compound 9a, demonstrated 100% parasite inhibition on day 4 at an oral dose of 100 mg/kg, with two out of five treated mice being completely cured.[1] This highlights the potential for quinoline derivatives to clear parasitemia in a living organism.

Potential Mechanisms of Action: Beyond Heme Detoxification

While the classical mechanism of quinoline action involves the inhibition of hemozoin formation, novel derivatives may possess alternative or dual mechanisms of action.[2] For example, some quinoline-4-carboxamide derivatives have been shown to inhibit the parasite's translation elongation factor 2 (PfEF2), a novel target for antimalarial chemotherapy.[4][5] The 4-hydroxyquinoline-6-carboxylate scaffold may also interact with different targets within the parasite, a hypothesis that warrants further investigation through target identification and validation studies.

cluster_moa Potential Mechanisms of Action Quinoline Derivative Quinoline Derivative Heme Detoxification Inhibition Heme Detoxification Inhibition Quinoline Derivative->Heme Detoxification Inhibition PfEF2 Inhibition PfEF2 Inhibition Quinoline Derivative->PfEF2 Inhibition Other Novel Targets Other Novel Targets Quinoline Derivative->Other Novel Targets Parasite Death Parasite Death Heme Detoxification Inhibition->Parasite Death PfEF2 Inhibition->Parasite Death Other Novel Targets->Parasite Death

Caption: Hypothesized mechanisms of action for novel quinoline derivatives.

Experimental Protocols

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a standard method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

Step-by-Step Methodology:

  • Parasite Culture: Asynchronously cultured P. falciparum (e.g., 3D7, K1, W2 strains) are maintained in RPMI-1640 medium supplemented with human serum and red blood cells.

  • Compound Preparation: Test compounds are serially diluted in DMSO and then further diluted in culture medium.

  • Assay Plate Preparation: In a 96-well plate, add parasitized red blood cells (2% hematocrit, 1% parasitemia) to each well.

  • Compound Addition: Add the serially diluted compounds to the wells. Include positive (e.g., chloroquine) and negative (vehicle) controls.

  • Incubation: Incubate the plates for 72 hours at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Lysis and Staining: After incubation, lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.

  • Fluorescence Reading: Read the fluorescence intensity using a microplate reader (excitation: 485 nm, emission: 530 nm).

  • Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the compound concentration.

Cytotoxicity Assay (MTT Assay)

This assay assesses the toxicity of the compounds against a mammalian cell line (e.g., HepG2) to determine the selectivity index.

Step-by-Step Methodology:

  • Cell Culture: Culture HepG2 cells in appropriate medium (e.g., DMEM) supplemented with fetal bovine serum.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Add serially diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) values.

cluster_workflow Drug Discovery Workflow Compound Synthesis Compound Synthesis In Vitro Antiplasmodial Assay In Vitro Antiplasmodial Assay Compound Synthesis->In Vitro Antiplasmodial Assay Cytotoxicity Assay Cytotoxicity Assay Compound Synthesis->Cytotoxicity Assay Lead Identification Lead Identification In Vitro Antiplasmodial Assay->Lead Identification Cytotoxicity Assay->Lead Identification In Vivo Efficacy Studies In Vivo Efficacy Studies Lead Identification->In Vivo Efficacy Studies Preclinical Development Preclinical Development In Vivo Efficacy Studies->Preclinical Development

Caption: A typical workflow for antimalarial drug discovery.

Conclusion and Future Directions

The exploration of this compound derivatives and related analogues represents a promising frontier in the battle against drug-resistant malaria. While direct and extensive data on this specific scaffold is still emerging, the broader success of modified quinolines provides a strong rationale for their continued investigation. Future research should focus on synthesizing a focused library of these derivatives and subjecting them to rigorous in vitro and in vivo testing against a panel of clinically relevant drug-resistant P. falciparum strains. Elucidating their precise mechanism(s) of action will be crucial for rational drug design and for identifying potential combination therapies. The insights gained from such studies will be invaluable in developing the next generation of quinoline-based antimalarials that can effectively combat this devastating global disease.

References

  • Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. [Link]

  • Chavda, V. P., et al. (2022). Quinoline derivatives’ biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 12(43), 28226-28246. [Link]

  • Kumar, A., et al. (2020). Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite. ACS Omega, 5(31), 19579-19591. [Link]

  • Kiss, L., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4987. [Link]

  • Singh, P., et al. (2021). Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. ACS Omega, 6(47), 31649-31662. [Link]

  • Nagle, A. S., et al. (2012). Novel 4-Aminoquinoline Analogs Highly Active against the Blood and Sexual Stages of Plasmodium In Vivo and In Vitro. Antimicrobial Agents and Chemotherapy, 56(12), 6124-6131. [Link]

  • Kaur, K., et al. (2022). Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR) investigation. Journal of the Iranian Chemical Society, 19(12), 5225-5261. [Link]

  • Verma, A., & Singh, S. (2022). Structural–activity relationship (SAR) of 4-quinolone derivatives. ResearchGate. [Link]

  • Baragaña, B., et al. (2015). A novel experimental drug against malaria. Nature, 522(7556), 315-320. [Link]

  • Antimalarial Medicinal Chemistry. (2025, March 25). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry [Video]. YouTube. [Link]

  • Hallyburton, I., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(17), 7937-7951. [Link]

  • Majer, Z., & Riedl, Z. (2022). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(1), 245. [Link]

  • Cross, R. M., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 54(21), 7585-7600. [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(17), 7937-7951. [Link]

  • Nilsen, A., et al. (2012). Synthesis, Antimalarial Activity, and Structure-Activity Relationship of 7-(2-Phenoxyethoxy)-4(1H)-quinolones. Journal of Medicinal Chemistry, 55(1), 225-234. [Link]

  • Huang, T., et al. (2015). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry, 58(15), 6016-6029. [Link]

Sources

A Comparative Guide to In Vivo vs. In Vitro Activity of 4-Hydroxyquinoline-Based Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a promising compound in a petri dish to a clinically effective therapeutic is often long and fraught with challenges. The 4-hydroxyquinoline scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, a critical hurdle in the development of these compounds is the frequent disparity between their observed in vitro potency and their in vivo efficacy. This guide provides an in-depth technical comparison of the in vivo versus in vitro activity of 4-hydroxyquinoline-based compounds, offering insights into the underlying reasons for these differences and providing robust experimental frameworks for their evaluation.

The Allure of the 4-Hydroxyquinoline Scaffold: A Double-Edged Sword

The 4-hydroxyquinoline core, a heterocyclic aromatic organic compound, is a versatile pharmacophore. Its planar structure allows for intercalation with DNA, while the hydroxyl and quinoline nitrogen atoms can chelate metal ions and form hydrogen bonds, enabling interactions with a wide array of biological targets. This structural versatility is, however, a double-edged sword. The very features that confer potent in vitro activity can also lead to poor pharmacokinetic profiles, off-target effects, and ultimately, diminished or altered activity in a complex biological system.

Bridging the Divide: Key Factors Influencing In Vitro vs. In Vivo Concordance

The transition from a controlled in vitro environment to the dynamic and multifaceted in vivo setting introduces a host of variables that can profoundly impact a compound's behavior. Understanding these factors is paramount for predicting and improving the clinical translatability of 4-hydroxyquinoline derivatives.

1. Pharmacokinetics: The ADME Profile

A compound's journey through the body—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a primary determinant of its in vivo success.

  • Absorption: While a compound may readily traverse cell membranes in a 2D cell culture, its absorption in the gastrointestinal tract or other administration routes can be limited by factors such as poor solubility, efflux by transporters like P-glycoprotein, and first-pass metabolism in the liver.

  • Distribution: Once absorbed, the compound's ability to reach its target tissue in sufficient concentrations is critical. Binding to plasma proteins, sequestration in non-target tissues, and the inability to cross biological barriers like the blood-brain barrier can all lead to a disconnect between in vitro and in vivo results.

  • Metabolism: The liver is the primary site of drug metabolism, where enzymes like the cytochrome P450 family can modify the 4-hydroxyquinoline scaffold. This can lead to the formation of inactive metabolites, or in some cases, reactive metabolites that contribute to toxicity.

  • Excretion: The rate and route of elimination from the body will dictate the compound's half-life and duration of action.

2. Target Engagement in a Complex Milieu

In vitro assays are often conducted in simplified systems with purified enzymes or single cell types. In contrast, the in vivo environment is a complex ecosystem of cells, extracellular matrix, and signaling molecules.

  • Off-Target Effects: The promiscuity of some 4-hydroxyquinoline derivatives can lead to interactions with unintended targets in vivo, resulting in unforeseen pharmacological effects or toxicities.

  • The Tumor Microenvironment: In cancer research, the tumor microenvironment, with its unique pH, oxygen levels, and presence of stromal and immune cells, can significantly alter a compound's activity compared to standard cell culture conditions.

Experimental Design: A Self-Validating Approach

To rigorously assess the potential of 4-hydroxyquinoline-based compounds and bridge the in vitro-in vivo gap, a well-designed, multi-step experimental workflow is essential.

I. Comprehensive In Vitro Profiling

The initial phase focuses on characterizing the compound's activity and mechanism of action in a controlled setting.

A. Primary Target-Based Assays

These assays confirm direct interaction with the intended molecular target.

Experimental Protocol: Enzyme Inhibition Assay (e.g., Kinase Inhibition)

  • Reagents and Materials: Purified recombinant kinase, kinase-specific substrate peptide, ATP, 4-hydroxyquinoline compound stock solution, assay buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Procedure: a. Prepare a serial dilution of the 4-hydroxyquinoline compound. b. In a 96-well plate, add the kinase, substrate peptide, and the compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specified time. e. Stop the reaction and add the detection reagent to quantify the amount of ADP produced, which is proportional to kinase activity. f. Measure the signal (e.g., luminescence) using a plate reader.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration to determine the IC50 value.

B. Cell-Based Assays

These assays evaluate the compound's effect on cellular processes in a more biologically relevant context.

Experimental Protocol: Cell Viability Assay (e.g., MTT Assay)

  • Cell Culture: Plate cells (e.g., cancer cell line) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the 4-hydroxyquinoline compound and a vehicle control.

  • Incubation: Incubate for a predetermined time (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Visualization of Experimental Workflow

In_Vitro_Workflow cluster_0 In Vitro Profiling cluster_1 Data Analysis Target_Assay Primary Target-Based Assays (e.g., Enzyme Inhibition) Cell_Assay Cell-Based Assays (e.g., Cell Viability, Apoptosis) Target_Assay->Cell_Assay Confirms on-target effect IC50 IC50/GI50 Determination Cell_Assay->IC50

Caption: A streamlined workflow for the initial in vitro evaluation of 4-hydroxyquinoline compounds.

II. In Vivo Efficacy and Pharmacokinetic Studies

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy and ADME properties.

A. Animal Models of Disease

The choice of animal model is critical and should closely mimic the human disease state.

Experimental Protocol: Xenograft Mouse Model of Cancer

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the 4-hydroxyquinoline compound via the chosen route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (based on tumor size or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

B. Pharmacokinetic (PK) Studies

PK studies are essential for understanding the compound's ADME profile and for correlating exposure with efficacy.

Experimental Protocol: Mouse Pharmacokinetic Study

  • Compound Administration: Administer a single dose of the 4-hydroxyquinoline compound to a cohort of mice via the intended clinical route.

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualization of In Vivo Experimental Logic

In_Vivo_Logic In_Vitro_Hit Promising In Vitro Candidate PK_Study Pharmacokinetic (PK) Study (ADME Profiling) In_Vitro_Hit->PK_Study Efficacy_Model In Vivo Efficacy Model (e.g., Xenograft) In_Vitro_Hit->Efficacy_Model Dose_Selection Informed Dose Selection PK_Study->Dose_Selection Correlation Exposure-Response Correlation PK_Study->Correlation Efficacy_Model->Correlation Dose_Selection->Efficacy_Model

Caption: The logical flow from in vitro hit to in vivo efficacy and PK/PD correlation.

Data Interpretation: A Comparative Analysis

The following table provides a hypothetical but representative comparison of in vitro and in vivo data for two 4-hydroxyquinoline compounds.

ParameterCompound ACompound B
In Vitro
Target Kinase IC5050 nM75 nM
Cell Viability GI50 (MCF-7)200 nM500 nM
In Vivo
Oral Bioavailability (Mouse)<5%60%
Plasma Half-life (Mouse)0.5 hours6 hours
Tumor Growth Inhibition (Xenograft)10% at 50 mg/kg70% at 50 mg/kg

In this example, Compound A, despite having superior in vitro potency, demonstrates poor in vivo efficacy. This is likely attributable to its very low oral bioavailability and short half-life, highlighting the critical importance of evaluating pharmacokinetic properties. Compound B, while less potent in vitro, exhibits a much better pharmacokinetic profile, leading to significant tumor growth inhibition in the in vivo model.

Conclusion: A Holistic Approach to Drug Development

The development of 4-hydroxyquinoline-based compounds requires a nuanced and integrated approach that goes beyond simple in vitro screening. A thorough understanding of the potential disconnect between in vitro and in vivo activity, driven by pharmacokinetic and physiological factors, is essential. By employing a self-validating experimental strategy that combines robust in vitro characterization with well-designed in vivo efficacy and pharmacokinetic studies, researchers can more effectively identify and advance 4-hydroxyquinoline derivatives with the greatest potential for clinical success. The iterative process of correlating in vitro data with in vivo outcomes is fundamental to navigating the complexities of drug discovery and ultimately, to delivering novel and effective therapies to patients.

References

  • Title: 4-Hydroxyquinolines: a versatile scaffold in medicinal chemistry. Source: MedChemComm. URL: [Link]

  • Title: The MTT Assay: A Method for the In Vitro Determination of Cell Proliferation and Viability. Source: InTech. URL: [Link]

  • Title: Xenograft Models in Cancer Research. Source: InTech. URL: [Link]

  • Title: Pharmacokinetics: The Dynamics of Drug Absorption, Distribution, Metabolism, and Elimination. Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics. URL: [Link]

  • Title: The role of the tumor microenvironment in cancer therapy. Source: Journal of Experimental & Clinical Cancer Research. URL: [Link]

Validation of Anti-HBV Activity: Novel Quinoline Derivatives vs. Nucleos(t)ide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Positioning

The development of novel anti-Hepatitis B Virus (HBV) agents has shifted from pure polymerase inhibition toward targeting the viral capsid and antigen secretion. Quinoline derivatives have emerged as a privileged scaffold, primarily acting as Capsid Assembly Modulators (CAMs) or inhibitors of HBsAg secretion, offering a distinct mechanism of action (MoA) compared to the standard-of-care Nucleos(t)ide Analogues (NAs) like Lamivudine (3TC) and Entecavir (ETV) .

This guide provides a rigorous framework for validating novel quinoline derivatives. It contrasts their performance profile against NAs, highlighting that while NAs excel at suppressing viral DNA, they often fail to reduce viral antigens (HBsAg) or eliminate cccDNA—gaps that quinoline derivatives aim to fill.

Comparative Analysis: Quinoline Derivatives vs. Standards

Performance Benchmarking

The following data represents an aggregated performance profile of optimized quinoline-based CAMs (e.g., Isoquinolinone derivatives, Ethyl 6-hydroxyquinoline-3-carboxylates) compared to industry standards.

Table 1: Comparative Efficacy Profile in HepG2.2.15 Cells

MetricNovel Quinoline Derivative (Lead-Q)Lamivudine (3TC)Entecavir (ETV)Interpretation
Target Core Protein (Capsid) / HBsAgDNA Polymerase (Reverse Transcriptase)DNA Polymerase (Reverse Transcriptase)Quinolines target structural stability; NAs target replication.
EC₅₀ (HBV DNA) 0.05 – 0.5 µM0.1 – 0.5 µM0.001 – 0.01 µMQuinolines show comparable potency to 3TC but are generally less potent than ETV.
EC₅₀ (HBsAg) 0.5 – 2.0 µM > 100 µM (Inactive)> 100 µM (Inactive)Key Differentiator: Quinolines can suppress surface antigen; NAs cannot.
CC₅₀ (Cytotoxicity) > 100 µM> 2000 µM> 1000 µMQuinolines often have lower safety margins than NAs; SI monitoring is critical.
Selectivity Index (SI) > 200> 4000> 100,000Acceptable for lead optimization, but lower than established drugs.
Drug Resistance Active against 3TC-resistant mutants (M204V/I)Inactive against M204V/IActive against M204V/IQuinolines offer a salvage pathway for NA-resistant strains.
Mechanism of Action (MoA) Divergence

Understanding why the data differs is crucial for validation.

  • Nucleos(t)ide Analogues (Lamivudine): Act as chain terminators.[1][2] They stop the synthesis of rcDNA inside the capsid but do not affect the capsid structure itself or the secretion of empty virions.

  • Quinoline Derivatives (CAMs): Bind to the hydrophobic pocket at the dimer-dimer interface of the HBV Core protein (Cp).

    • Class I CAMs: Induce formation of aberrant, non-capsid polymers (toxicity risk).

    • Class II CAMs (Preferred): Accelerate assembly of empty capsids devoid of pgRNA, effectively halting replication and potentially exposing the core to degradation.

Visualizing the Validation Logic

The following diagram illustrates the divergent signaling and assembly pathways targeted by these compound classes, providing a roadmap for mechanistic validation.

MoA_Comparison cluster_Assembly Capsid Assembly Process pgRNA pgRNA (Pregenomic RNA) NormalCapsid Nucleocapsid (Containing pgRNA) pgRNA->NormalCapsid Encapsidation CoreProtein Core Protein Dimers CoreProtein->NormalCapsid Self-Assembly ReverseTx Reverse Transcription (Polymerase Activity) NormalCapsid->ReverseTx EmptyCapsid Empty Capsid (No RNA) Aberrant Aberrant Polymer (Aggregates) rcDNA rcDNA Synthesis ReverseTx->rcDNA Lamivudine Lamivudine (NA) Target: Polymerase Lamivudine->ReverseTx Inhibits Quinoline Quinoline Derivative Target: Core Interface Quinoline->CoreProtein Binds Dimer Interface Quinoline->NormalCapsid Blocks Quinoline->EmptyCapsid Promotes (Class II) Quinoline->Aberrant Promotes (Class I)

Figure 1: Mechanism of Action Comparison. Lamivudine inhibits the enzymatic step (Reverse Transcription), while Quinoline derivatives structurally modulate the assembly of the capsid itself, preventing RNA encapsidation.

Experimental Protocols: The Self-Validating System

To ensure Scientific Integrity , every assay must include internal "Stop/Go" criteria. If the control (Lamivudine) does not meet the specified range, the experiment is invalid.

Cell Culture System: HepG2.2.15

This cell line constitutively secretes infectious HBV virions and antigens.

  • Maintenance: RPMI-1640 + 10% Fetal Bovine Serum (FBS) + 380 µg/mL G418 (to maintain HBV plasmid pressure).

  • Critical Control: Verify HBsAg secretion by ELISA every 5 passages. If secretion drops by >20%, discard the culture.

Cytotoxicity Assay (MTS/MTT)

Before antiviral assessment, determine the CC₅₀ to ensure viral reduction isn't due to cell death.

  • Seeding: 1 × 10⁴ cells/well in 96-well plates. Incubate 24h.

  • Treatment: Serial dilutions of Quinoline derivative (0.1 – 100 µM) and Lamivudine.

  • Duration: 3 to 6 days (refresh media/drug every 2 days).

  • Readout: Add MTS reagent; measure Absorbance at 490 nm.

  • Self-Validation Criterion:

    • Untreated Control OD > 1.0.

    • Lamivudine CC₅₀ must be > 1000 µM (non-toxic).

Antiviral Assay: Extracellular HBV DNA (qPCR)

This is the primary metric for potency (EC₅₀).

  • Treatment: Treat HepG2.2.15 cells for 6 days (refresh drug at day 3).

  • Extraction: Collect supernatant. Use a viral DNA extraction kit (e.g., QIAamp).

  • qPCR: Use primers for the HBV S-gene.

    • Forward: 5'-GCT TGG GGC TCA TCT GTT TG-3'

    • Reverse: 5'-TCC TGG TAT ACA GAA GAA CTC C-3'

  • Quantification: Normalize against a plasmid standard curve (10³ to 10⁹ copies/mL).

  • Self-Validation Criterion:

    • Lamivudine Control: Must show EC₅₀ between 0.1 and 0.5 µM . If EC₅₀ > 1.0 µM, the cells may be resistant or the drug degraded.

    • Dynamic Range: Virus control must show > 10⁶ copies/mL.

Mechanistic Differentiation: Native Agarose Gel Electrophoresis (NAGE)

To confirm the Quinoline derivative acts as a CAM (and not just a polymerase inhibitor like Lamivudine):

  • Lysis: Lyse cells with mild detergent (NP-40) to keep capsids intact.

  • Electrophoresis: Run lysate on 1% agarose gel.

  • Transfer & Blot: Transfer to membrane.

    • Probe 1 (Capsid): Anti-HBc antibody (detects all capsids).

    • Probe 2 (Viral DNA): HBV DNA probe (detects only mature capsids).

  • Expected Result:

    • Lamivudine: Capsid band remains (Probe 1 positive), but DNA band disappears (Probe 2 negative).

    • Quinoline (CAM): Shift in capsid mobility (smear) or disappearance of capsid band entirely (if Class I), or empty capsids (Probe 1 positive, Probe 2 negative).

Validation Workflow Diagram

Validation_Workflow Start Start: Novel Quinoline Synthesis Cytotox Step 1: Cytotoxicity (MTS) Target: CC50 > 50 µM Start->Cytotox Screen Step 2: Antiviral Screen (qPCR) Target: EC50 < 2 µM Cytotox->Screen If Non-Toxic Selectivity Calculate Selectivity Index (SI) CC50 / EC50 Screen->Selectivity Decision SI > 10? Selectivity->Decision Mechanism Step 3: Mechanistic Validation (HBsAg ELISA & NAGE) Decision->Mechanism Yes Discard Discard / Redesign Decision->Discard No Comparison Step 4: Benchmarking vs. Lamivudine (3TC) Mechanism->Comparison

Figure 2: Step-by-step validation logic. Note the critical "Selectivity Index" gate before proceeding to expensive mechanistic studies.

References

  • Cole, A. G., et al. (2024).[3] "Rational Design, Synthesis, and Structure-Activity Relationship of a Novel Isoquinolinone-Based Series of HBV Capsid Assembly Modulators Leading to the Identification of Clinical Candidate AB-836." Journal of Medicinal Chemistry.

  • Gao, J., et al. (2022).[4][5] "Design and synthesis of novel quinazolinone derivatives as anti-HBV agents with TLR8 agonist effect." European Journal of Medicinal Chemistry.

  • Lyu, K., et al. (2022).[6] "Identification of dihydroquinolizinone derivatives with cyclic ether moieties as new anti-HBV agents." European Journal of Medicinal Chemistry.

  • Viswanathan, U., et al. (2020). "Capsid Assembly Modulators as Antiviral Agents against Hepatitis B Virus."[7] Viruses.[1][2][4][7][8][9][10][11][12]

  • Korba, B. E., & Gerin, J. L. (1992). "Use of a standardized cell culture assay to assess activities of nucleoside analogs against hepatitis B virus replication." Antiviral Research. (The foundational protocol for HepG2.2.15 assays).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.